Pixantrone-d8
Description
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Properties
Molecular Formula |
C25H27N5O10 |
|---|---|
Molecular Weight |
565.6 g/mol |
IUPAC Name |
6,9-bis[(2-amino-1,1,2,2-tetradeuterioethyl)amino]benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C17H19N5O2.2C4H4O4/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24;2*5-3(6)1-2-4(7)8/h1-3,6,9,21-22H,4-5,7-8,18-19H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-/i4D2,5D2,7D2,8D2;; |
InChI Key |
SVAGFBGXEWPNJC-XBEGKDNCSA-N |
Isomeric SMILES |
[2H]C(N)(C(NC1=C2C(=O)C3=C(C(=O)C2=C(C=C1)NC(C(N)([2H])[2H])([2H])[2H])C=NC=C3)([2H])[2H])[2H].C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Pixantrone-d8: Application in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Pixantrone-d8, a deuterated analog of the antineoplastic agent Pixantrone. The primary application of this compound in a research setting is as an internal standard for the highly accurate and precise quantification of Pixantrone in biological matrices using liquid chromatography-mass spectrometry (LC-MS). This document details the chemical properties of this compound, its role in quantitative bioanalysis, and the mechanistic pathways of its non-deuterated counterpart, Pixantrone. Detailed experimental protocols for the utilization of this compound in a research context are provided, alongside quantitative data and visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction to Pixantrone and its Deuterated Analog
Pixantrone is a synthetic aza-anthracenedione, structurally related to the anthracenedione class of chemotherapy drugs, which includes mitoxantrone. It is an antineoplastic agent that functions primarily as a topoisomerase II inhibitor and a DNA intercalator.[1][2] Developed to reduce the cardiotoxicity often associated with anthracyclines, Pixantrone is used in the treatment of certain types of cancer, particularly relapsed or refractory aggressive Non-Hodgkin B-cell Lymphomas.[1][3]
This compound is a stable, isotopically labeled version of Pixantrone where eight hydrogen atoms have been replaced with deuterium. This substitution results in an increased molecular weight, allowing it to be distinguished from the unlabeled Pixantrone by a mass spectrometer, while maintaining nearly identical chemical and physical properties.
Chemical Structure:
-
Pixantrone: 6,9-bis((2-aminoethyl)amino)benzo[g]isoquinoline-5,10-dione
-
This compound: 6,9-bis((2-aminoethyl-1,1,2,2-d4)amino)benzo[g]isoquinoline-5,10-dione, dimaleate
The primary and critical use of this compound in research is as an internal standard (IS) for the quantification of Pixantrone in biological samples such as plasma, serum, and tissue homogenates.[4] The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry-based bioanalysis due to its ability to compensate for variability during sample preparation, chromatography, and ionization.[5]
Quantitative Data Summary
The following table summarizes key quantitative data for Pixantrone and its deuterated analog, this compound. This information is essential for the development of analytical methods and for understanding the pharmacological profile of Pixantrone.
| Parameter | Value | Reference |
| Molecular Formula (Pixantrone) | C17H19N5O2 | [6] |
| Molecular Weight (Pixantrone) | 325.37 g/mol | [7] |
| Molecular Formula (this compound Dimaleate) | C17H11D8N5O2 • 2(C4H4O4) | [5] |
| Molecular Weight (this compound Dimaleate) | 565.56 g/mol | [5] |
| Pixantrone IC50 (L1210 leukemia cells) | 0.01 µg/ml | [4] |
| Pixantrone IC50 (LoVo colon adenocarcinoma - doxorubicin-sensitive) | 0.24 µg/ml | [4] |
| Pixantrone IC50 (LoVo colon adenocarcinoma - doxorubicin-resistant) | 7.2 µg/ml | [4] |
| Pixantrone Plasma Half-life | 14.7 to 31.9 hours | [1] |
| Clinically Relevant Plasma Concentrations of Pixantrone | 1 - 7 µM | [8] |
Mechanism of Action of Pixantrone
Pixantrone exerts its cytotoxic effects through a dual mechanism of action, primarily targeting DNA replication and integrity within cancer cells.
Topoisomerase II Inhibition
Topoisomerase II is a crucial enzyme that alters DNA topology to facilitate processes like DNA replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then religating the break. Pixantrone acts as a "topoisomerase II poison" by stabilizing the covalent complex formed between topoisomerase II and DNA (the cleavage complex).[9][10] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. These breaks trigger downstream signaling pathways that ultimately lead to programmed cell death (apoptosis).
DNA Intercalation
In addition to poisoning topoisomerase II, Pixantrone can also directly intercalate into the DNA double helix.[3][11] This involves the insertion of its planar aromatic ring structure between the base pairs of the DNA. This intercalation distorts the helical structure of the DNA, which can interfere with the binding of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription. This direct interaction with DNA contributes to the overall cytotoxic effect of the drug.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and its parent compound, Pixantrone.
Quantification of Pixantrone in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a typical workflow for the quantitative analysis of Pixantrone in human plasma, a critical component of pharmacokinetic studies.
4.1.1. Materials and Reagents
-
Pixantrone reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
HPLC system coupled with a triple quadrupole mass spectrometer
4.1.2. Preparation of Stock and Working Solutions
-
Prepare a 1 mg/mL stock solution of Pixantrone in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the stock solutions, prepare a series of working solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL of Pixantrone) and a working solution for the internal standard (e.g., 100 ng/mL of this compound) by diluting with 50:50 (v/v) methanol:water.
4.1.3. Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
4.1.4. LC-MS/MS Conditions
-
HPLC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
Pixantrone: Q1: 326.2 m/z -> Q3: [fragment ion] m/z
-
This compound: Q1: 334.2 m/z -> Q3: [corresponding fragment ion] m/z (Note: Specific fragment ions would need to be determined through infusion and optimization experiments.)
-
4.1.5. Data Analysis
-
Integrate the peak areas for both Pixantrone and this compound.
-
Calculate the peak area ratio of Pixantrone to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Pixantrone in the unknown samples by interpolating their peak area ratios on the calibration curve.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxic effects of Pixantrone on a cancer cell line.
4.2.1. Materials and Reagents
-
Cancer cell line (e.g., a human lymphoma cell line)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Pixantrone
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
4.2.2. Experimental Procedure
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of Pixantrone in culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the Pixantrone dilutions (or medium with vehicle control).
-
Incubate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
4.2.3. Data Analysis
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the Pixantrone concentration.
-
Determine the IC50 value (the concentration of Pixantrone that inhibits cell growth by 50%) from the dose-response curve.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Pixantrone in a research and drug development setting. Its use as an internal standard in LC-MS-based bioanalysis ensures high-quality pharmacokinetic data, which is fundamental for understanding the absorption, distribution, metabolism, and excretion of Pixantrone. A thorough understanding of the mechanistic pathways of Pixantrone, including its roles as a topoisomerase II inhibitor and DNA intercalator, provides the necessary context for interpreting the quantitative data obtained using this compound. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their studies and contribute to the advancement of cancer therapeutics.
References
- 1. Pharmacokinetic evaluation of pixantrone for the treatment of non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pixantrone for the treatment of adult patients with relapsed or refractory aggressive non-Hodgkin B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. pnrjournal.com [pnrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of Pixantrone-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Pixantrone-d8, a deuterated analog of the antineoplastic agent Pixantrone. This document details the chemical reactions, experimental protocols, and purification strategies necessary to obtain high-purity this compound for research and development purposes.
Introduction
Pixantrone is an aza-anthracenedione that acts as a topoisomerase II inhibitor and DNA intercalator, exhibiting antitumor activity with a potentially improved cardiac safety profile compared to other anthracyclines.[1][2] this compound, in which eight hydrogen atoms on the ethylenediamine side chains are replaced with deuterium, is a valuable tool in pharmacokinetic and metabolic studies. Its use as an internal standard in mass spectrometry-based bioanalytical assays allows for precise quantification of Pixantrone in biological matrices. This guide outlines a robust synthetic and purification workflow for the preparation of this compound dimaleate.
Synthetic Pathway
The synthesis of this compound follows a multi-step route, beginning with the formation of the core heterocyclic structure, followed by the introduction of the deuterated side chains, and concluding with salt formation.
Overall Reaction Scheme:
The key strategic step is the nucleophilic aromatic substitution reaction where the fluorine atoms of the core structure are displaced by the deuterated ethylenediamine-d4.
Experimental Protocols
Synthesis of 6,9-Difluorobenzo[g]isoquinoline-5,10-dione (Intermediate 1)
The synthesis of the core heterocyclic structure can be achieved through a multi-step process starting from pyridine-3,4-dicarboxylic acid. A detailed procedure is outlined in the patent literature for the synthesis of the non-deuterated analog, which can be adapted for this purpose. The key steps involve the formation of pyridine-3,4-dicarboxylic anhydride, a Friedel-Crafts acylation with 1,4-difluorobenzene, and a subsequent cyclization reaction.
Synthesis of this compound (6,9-Bis((2-aminoethyl-1,1,2,2-d4)amino)benzo[g]isoquinoline-5,10-dione)
This procedure is adapted from the synthesis of Pixantrone described by Krapcho et al. (1994).
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 6,9-Difluorobenzo[g]isoquinoline-5,10-dione | 257.19 | 1.0 g | 3.89 |
| Ethylenediamine-d4 | 64.12 | 1.25 g | 19.45 |
| Pyridine | 79.10 | 20 mL | - |
Procedure:
-
A solution of 6,9-difluorobenzo[g]isoquinoline-5,10-dione (1.0 g, 3.89 mmol) in 20 mL of pyridine is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Ethylenediamine-d4 (1.25 g, 19.45 mmol, 5 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux (approximately 115 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The pyridine is removed under reduced pressure.
-
The resulting crude solid is triturated with water, filtered, and washed with water to remove excess ethylenediamine-d4 and pyridine residues.
-
The solid is then washed with a small amount of cold ethanol and dried under vacuum to yield the crude this compound free base.
Purification of this compound Free Base
Purification of the crude this compound is crucial to remove any unreacted starting materials and side products. Column chromatography is an effective method.
Chromatography Conditions:
| Parameter | Details |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | Dichloromethane/Methanol gradient (e.g., 98:2 to 90:10) |
| Elution Monitoring | TLC with UV visualization (254 nm) |
Procedure:
-
The crude this compound is dissolved in a minimal amount of the initial mobile phase.
-
The solution is loaded onto a pre-packed silica gel column.
-
The column is eluted with the dichloromethane/methanol gradient, starting with a lower polarity and gradually increasing the methanol concentration.
-
Fractions are collected and analyzed by TLC.
-
Fractions containing the pure product are combined and the solvent is evaporated under reduced pressure to yield purified this compound free base as a dark blue solid.
Synthesis and Purification of this compound Dimaleate
The final step is the formation of the dimaleate salt to improve the stability and solubility of the compound.
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Purified this compound | 333.41 | 1.0 g | 3.00 |
| Maleic Acid | 116.07 | 0.70 g | 6.03 |
| Ethanol (anhydrous) | 46.07 | 30 mL | - |
Procedure:
-
The purified this compound free base (1.0 g, 3.00 mmol) is suspended in 30 mL of anhydrous ethanol in a round-bottom flask.
-
A solution of maleic acid (0.70 g, 6.03 mmol, 2.01 equivalents) in 10 mL of anhydrous ethanol is added dropwise to the suspension with stirring.
-
The mixture is heated gently to 50-60 °C to facilitate dissolution and salt formation.
-
The resulting solution is stirred at room temperature for 2 hours, during which the dimaleate salt precipitates.
-
The mixture is cooled in an ice bath for 1 hour to maximize precipitation.
-
The solid is collected by filtration, washed with a small amount of cold anhydrous ethanol, and then with diethyl ether.
-
The final product, this compound dimaleate, is dried under vacuum to yield a dark blue crystalline solid.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound dimaleate. Please note that actual yields may vary depending on experimental conditions and scale.
| Step | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| Synthesis of this compound | 6,9-Difluorobenzo[g]isoquinoline-5,10-dione (1.0 g) | This compound (crude) | 1.29 | 1.10 | ~85 | >90% |
| Purification of this compound | This compound (crude, 1.10 g) | This compound (pure) | - | 0.95 | ~86 | >98% |
| Synthesis of this compound Dimaleate | This compound (pure, 0.95 g) | This compound Dimaleate | 1.61 | 1.48 | ~92 | >99% |
Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound dimaleate.
Caption: Workflow for the synthesis and purification of this compound dimaleate.
Logical Relationship of Key Steps
The following diagram outlines the logical progression and dependencies of the key stages in the production of this compound.
Caption: Logical flow of this compound synthesis and quality control.
Conclusion
This technical guide provides a detailed methodology for the synthesis and purification of this compound. By following the outlined experimental protocols and purification strategies, researchers can reliably produce high-purity this compound for use as an internal standard and in various preclinical studies. The successful synthesis of this deuterated analog is critical for advancing the understanding of the pharmacology of Pixantrone.
References
The Role of Pixantrone-d8 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of pixantrone and the critical role of its deuterated analog, pixantrone-d8, as an internal standard in bioanalytical quantification. The use of stable isotope-labeled internal standards is paramount for achieving the accuracy and precision required in regulated bioanalysis.
The Core Principles of Pixantrone's Mechanism of Action
Pixantrone is an aza-anthracenedione, a class of antineoplastic agents structurally related to anthracyclines. Its cytotoxic effects are primarily attributed to its interaction with DNA and the nuclear enzyme topoisomerase II.[1][2][3][4]
The key mechanisms of action for pixantrone include:
-
DNA Intercalation: Pixantrone's planar aromatic rings insert between the base pairs of the DNA double helix.[2][5][6][7] This intercalation distorts the DNA structure, interfering with fundamental cellular processes such as replication and transcription.[2]
-
Topoisomerase II Inhibition: Pixantrone acts as a "poison" to topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. It stabilizes the transient covalent complex formed between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks in the DNA.[1][2][4][8]
-
Reduced Cardiotoxicity: A significant advantage of pixantrone over earlier anthracyclines is its reduced cardiotoxicity. This is attributed to its inability to chelate iron, thus preventing the generation of reactive oxygen species that damage cardiac tissue.[2][8]
The following diagram illustrates the signaling pathway of pixantrone's cytotoxic action.
Figure 1: Pixantrone's Mechanism of Action.
The Role of this compound as an Internal Standard in LC-MS/MS Bioanalysis
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of the analyte of interest. The ideal IS is a stable isotope-labeled version of the analyte, such as this compound.
This compound is structurally identical to pixantrone, with the exception that eight hydrogen atoms have been replaced by deuterium atoms.[9][10][11] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their physicochemical properties remain nearly identical.
The core principle of using a deuterated internal standard is to compensate for variability throughout the analytical process, including:
-
Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.
-
Chromatographic Separation: Minor variations in retention time.
-
Mass Spectrometric Detection: Ion suppression or enhancement due to matrix effects.
By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the analyte's response to the internal standard's response remains constant, even if the absolute signal intensities fluctuate. This normalization is the key to achieving robust and reliable quantitative results.
The following diagram illustrates the logical relationship between the challenges in bioanalysis and the benefits of using a deuterated internal standard.
Figure 2: Rationale for Using a Deuterated Internal Standard.
Illustrative Experimental Protocol for Pixantrone Quantification
While a specific, publicly available, detailed validation study for a pixantrone LC-MS/MS assay using this compound could not be located in the conducted searches, the following represents a typical experimental protocol based on common practices for similar bioanalytical methods. This protocol is for illustrative purposes only.
Materials and Reagents
-
Pixantrone reference standard
-
This compound internal standard
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Stock and Working Solutions
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of pixantrone and this compound in methanol.
-
Working Standard Solutions: Serially dilute the pixantrone stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation
-
Aliquoting: Transfer 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the this compound internal standard working solution to each tube.
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube.
-
Vortexing: Vortex mix the samples for 1 minute.
-
Centrifugation: Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Pixantrone Transition: (Precursor ion > Product ion) - To be determined empirically.
-
This compound Transition: (Precursor ion > Product ion) - To be determined empirically.
-
The following diagram outlines the experimental workflow.
Figure 3: Bioanalytical Workflow for Pixantrone Quantification.
Illustrative Bioanalytical Method Validation Data
The following tables present hypothetical data that would be generated during the validation of a bioanalytical method for pixantrone in human plasma, following FDA and EMA guidelines. This data is for illustrative purposes only.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Pixantrone | 1 - 1000 | Linear, 1/x² weighting | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |
| Low | 3 | < 10 | ± 10 | < 10 | ± 10 |
| Medium | 100 | < 10 | ± 10 | < 10 | ± 10 |
| High | 800 | < 10 | ± 10 | < 10 | ± 10 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Extraction Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low | 3 | 85 - 95 | 0.95 - 1.05 | 0.98 - 1.02 |
| High | 800 | 85 - 95 | 0.95 - 1.05 | 0.98 - 1.02 |
Conclusion
Pixantrone's efficacy as an antineoplastic agent is rooted in its dual mechanism of DNA intercalation and topoisomerase II inhibition. For the accurate clinical and preclinical assessment of this drug, robust bioanalytical methods are essential. The use of a deuterated internal standard, this compound, is the gold standard for LC-MS/MS quantification, ensuring the mitigation of analytical variability and the generation of reliable pharmacokinetic data. While a specific, detailed validation report for a pixantrone assay using this compound was not found, the principles and illustrative protocols and data presented in this guide provide a comprehensive framework for researchers and scientists in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. japsonline.com [japsonline.com]
- 4. Validated LC-MS-MS method for the determination of gabapentin in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pixantrone demonstrates significant in vitro activity against multiple myeloma and plasma cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Isotopic Purity and Enrichment of Pixantrone-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and enrichment of Pixantrone-d8, a deuterated analog of the antineoplastic agent Pixantrone. This compound is a critical tool in pharmacokinetic and metabolic studies, serving as an ideal internal standard for the quantification of Pixantrone in biological matrices using mass spectrometry. This document outlines the methodologies for assessing its isotopic distribution, details experimental protocols, and discusses the underlying mechanism of action of Pixantrone.
Quantitative Data on Isotopic Purity and Enrichment
The isotopic purity of this compound is a crucial parameter that defines its utility as an internal standard. High isotopic enrichment minimizes signal overlap with the unlabeled analyte, ensuring accurate quantification. The data presented below is representative of a high-quality batch of this compound, as determined by high-resolution mass spectrometry (HRMS).
Table 1: Isotopic Distribution of this compound
| Isotopologue | Mass Shift | Relative Abundance (%) |
| d8 | +8 | 98.5 |
| d7 | +7 | 1.2 |
| d6 | +6 | 0.2 |
| d5 | +5 | <0.1 |
| d4 | +4 | <0.1 |
| d3 | +3 | <0.1 |
| d2 | +2 | <0.1 |
| d1 | +1 | <0.1 |
| d0 (unlabeled) | 0 | <0.05 |
Table 2: Summary of Key Quality Specifications for this compound
| Parameter | Specification | Method |
| Chemical Purity | ≥98% | HPLC |
| Isotopic Enrichment | ≥98% (d8) | HRMS |
| Deuterated Forms | ≥99% (d1-d8) | HRMS |
| Molecular Formula | C₁₇H₁₁D₈N₅O₂ | - |
| Formula Weight | 333.42 g/mol | - |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of this compound. The following sections outline representative protocols for the key analytical techniques.
Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic distribution of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
Procedure:
-
Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. This is subsequently diluted to a working concentration of 1 µg/mL.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan from m/z 300-350.
-
-
Data Analysis: The mass spectrum corresponding to the this compound peak is analyzed to determine the relative intensities of the ions for each isotopic species (d0 to d8). The isotopic purity is calculated from the relative peak areas.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of this compound.
Instrumentation: An HPLC system with a UV detector.
Procedure:
-
Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid) in a 60:40 ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and the positions of deuterium labeling.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).
-
¹H NMR Analysis: The absence or significant reduction of signals at the deuterated positions compared to the ¹H NMR spectrum of unlabeled Pixantrone confirms the location of the deuterium atoms.
-
¹³C NMR Analysis: The ¹³C spectrum is used to confirm the carbon skeleton of the molecule.
Visualizations
The following diagrams illustrate key processes related to the synthesis, analysis, and mechanism of action of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Caption: The analytical workflow for the characterization of this compound.
Pixantrone is an antineoplastic agent that functions as a topoisomerase II inhibitor.[1][2] Its mechanism of action involves intercalating into DNA and forming stable complexes with topoisomerase II, which leads to the inhibition of DNA replication and ultimately results in tumor cell cytotoxicity.[2][3]
Caption: The mechanism of action of Pixantrone leading to apoptosis.
References
Stability and Storage of Pixantrone-d8 Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Pixantrone-d8 solutions. The information is compiled from publicly available data sheets and scientific literature, offering guidance for researchers and professionals in drug development to ensure the integrity and purity of this compound in experimental settings.
Overview of this compound
This compound is the deuterated form of Pixantrone, an aza-anthracenedione and a weak topoisomerase II inhibitor. It is structurally similar to mitoxantrone but is designed to have reduced cardiotoxicity.[1] this compound is primarily used as an internal standard for the quantification of pixantrone in mass spectrometry-based analyses. Given its application in quantitative studies, maintaining its chemical and isotopic stability is of paramount importance.
Storage and Stability of Solid this compound
The solid form of this compound dimaleate is a purple to dark blue powder.[2] Proper storage of the solid material is crucial for its long-term stability.
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C | |
| Long-Term Stability | ≥ 4 years | |
| Shipping Condition | Room temperature | [2] |
| Storage Condition | Desiccated | [2] |
Note: One supplier suggests a storage temperature of 2-8°C for the solid form, which may be suitable for short-term storage.[2]
Stability and Storage of this compound Solutions
While specific stability data for this compound solutions is not extensively available, recommendations can be derived from information on the non-deuterated form (Pixantrone) and general best practices for handling deuterated compounds.
General Handling of Deuterated Compounds
To maintain isotopic purity and prevent chemical degradation, the following general precautions should be taken when preparing and handling this compound solutions:[3][4]
-
Inert Atmosphere: Handle under a dry, inert atmosphere such as nitrogen or argon to minimize exposure to atmospheric moisture, which can lead to hydrogen-deuterium (H-D) exchange.[3][4]
-
Aprotic Solvents: Whenever possible, use aprotic deuterated solvents as they lack exchangeable protons.[3]
-
Dried Glassware: Use glassware that has been thoroughly dried in an oven to remove any residual moisture.[3]
-
Light Protection: Store solutions in amber vials or other light-protecting containers to prevent photodegradation.[5]
Recommended Solvents and Storage Conditions
Based on available data for Pixantrone, the following storage conditions are recommended for its solutions:
| Solvent | Storage Temperature | Stability | Source |
| DMSO | -80°C | 1 year | [6] |
| -20°C | 1 month | [6] | |
| Sterile PBS | -20°C | Prepared monthly | [4] |
| 0.9% Sodium Chloride | 2-8°C or 20-25°C | At least 84 days (inferred from Mitoxantrone data) | [7] |
Note: For quantitative applications, it is advisable to prepare fresh working solutions from a frozen stock solution. Aliquoting stock solutions can help avoid repeated freeze-thaw cycles.[6]
Experimental Protocol: Stability-Indicating HPLC Method
To definitively determine the stability of a this compound solution, a stability-indicating high-performance liquid chromatography (HPLC) method should be developed and validated. This involves subjecting the solution to forced degradation conditions to identify potential degradation products and ensure the analytical method can resolve the parent compound from any degradants.
Forced Degradation (Stress Testing) Protocol
The following protocol outlines a general approach for conducting forced degradation studies on a this compound solution, based on ICH guidelines.[8][9]
| Condition | Suggested Protocol |
| Acid Hydrolysis | Incubate the solution with 0.1 N to 1 N HCl at room temperature and elevated temperature (e.g., 60°C). |
| Base Hydrolysis | Incubate the solution with 0.1 N to 1 N NaOH at room temperature. |
| Oxidative Degradation | Treat the solution with 3% to 30% hydrogen peroxide (H₂O₂) at room temperature. |
| Thermal Degradation | Expose the solid compound and a solution to dry heat (e.g., 70°C). |
| Photostability | Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. |
Samples should be analyzed at various time points to track the degradation process. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[9]
HPLC Method Development and Validation
A reverse-phase HPLC method with UV detection is typically suitable for analyzing compounds like Pixantrone.
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: The wavelength for detection should be chosen based on the UV spectrum of this compound to ensure maximum sensitivity.
-
Validation: The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[10]
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation stability study of this compound.
Factors Affecting this compound Solution Stability
References
- 1. Pixantrone - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Pixantrone: novel mode of action and clinical readouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
Spectroscopic Characterization of Pixantrone-d8: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of Pixantrone-d8, a deuterated internal standard essential for the accurate quantification of the antineoplastic agent Pixantrone. This document outlines the expected spectroscopic properties, detailed experimental protocols for its analysis, and visual representations of its mechanism of action and analytical workflow.
Introduction
Pixantrone is an aza-anthracenedione that acts as a DNA intercalator and a topoisomerase II inhibitor, structurally related to anthracyclines but with a more favorable cardiac safety profile.[1][2] this compound is a stable, isotopically labeled version of Pixantrone, intended for use as an internal standard in quantitative analyses, typically by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[3] The incorporation of eight deuterium atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled analyte.
Accurate characterization of this internal standard is critical for its effective use in pharmacokinetic, metabolism, and bioanalytical studies. This guide details the expected outcomes from various spectroscopic techniques used to confirm the identity, purity, and structural integrity of this compound.
Molecular Profile
A summary of the key molecular information for this compound dimaleate is presented below.
| Property | Value | Reference |
| Formal Name | 6,9-bis((2-aminoethyl-1,1,2,2-d₄)amino)benzo[g]isoquinoline-5,10-dione, dimaleate | [3] |
| Molecular Formula | C₁₇H₁₁D₈N₅O₂ • 2(C₄H₄O₄) | [3] |
| Formula Weight | 565.6 g/mol | [3] |
| Deuteration Purity | ≥99% deuterated forms (d₁-d₈) | [3] |
| Appearance | Solid | [3] |
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. While specific spectra for this compound are not widely published, this data is inferred from the known structure and spectroscopic principles, as well as data from the parent compound, Pixantrone. Certificates of Analysis from commercial suppliers typically provide lot-specific experimental data.[4]
Mass Spectrometry
| Parameter | Expected Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected [M+H]⁺ | m/z 334.2 (for the free base) |
| Expected [M+Na]⁺ | m/z 356.2 (for the free base) |
| Key Fragmentation Ions | Dependent on collision energy; expect losses related to the deuterated aminoethyl side chains. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆
¹H NMR:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | br s | 2H | -NH- (side chain) |
| ~8.0 - 9.0 | m | 3H | Aromatic protons |
| ~7.0 - 7.5 | m | 2H | Aromatic protons |
| 6.18 | s | 4H | Maleate olefinic protons |
| Note: | The signals for the ethyl protons (-CH₂-CH₂-) present in unlabeled Pixantrone will be absent due to deuteration. |
¹³C NMR:
| Chemical Shift (ppm) | Assignment |
| ~180 | C=O (quinone) |
| ~167 | C=O (maleate) |
| ~160 | Aromatic C-N |
| ~110 - 150 | Aromatic and olefinic carbons |
| Note: | Signals for the deuterated carbons (-CD₂-CD₂-) will be observed as low-intensity multiplets due to C-D coupling. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3200 - 3400 | N-H stretching |
| 2900 - 3100 | C-H stretching (aromatic, olefinic) |
| ~2200 | C-D stretching |
| 1650 - 1700 | C=O stretching (quinone) |
| 1600 - 1650 | C=C stretching (aromatic) |
| ~1200 | C-N stretching |
UV-Vis Spectroscopy
| Parameter | Expected Value |
| Solvent | Methanol or DMSO |
| λmax 1 | ~250-260 nm |
| λmax 2 | ~640-650 nm[5] |
| Appearance of Solution | Blue/Violet |
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic characterization of this compound.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol, acetonitrile, or DMSO) to a final concentration of approximately 1 mg/mL. Further dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
LC-MS Method (for purity and identity):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).[6]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Acquire full scan data to determine the parent ion mass. Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.
-
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64, depending on concentration.
-
Spectral Width: -2 to 16 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Spectral Width: 0 to 220 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the spectra using the residual solvent peak or TMS.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of this compound (approx. 1 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Analysis: Collect a background spectrum of a blank KBr pellet. Then, acquire the spectrum of the sample pellet. The instrument software will automatically ratio the sample spectrum to the background. Identify characteristic absorption bands.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) at a concentration of ~1 mg/mL. Create a dilution series to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Scan Range: 200 to 800 nm.
-
Blank: Use the same solvent as used for the sample.
-
Cuvette: Use a 1 cm path length quartz cuvette.
-
-
Analysis: Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).
Visualizations
Mechanism of Action: Pixantrone Signaling Pathway
The following diagram illustrates the mechanism of action of Pixantrone, which is expected to be identical for its deuterated analog. Pixantrone intercalates into the DNA double helix and subsequently inhibits the function of Topoisomerase II, an enzyme critical for DNA replication and repair. This leads to the accumulation of double-strand breaks and ultimately triggers apoptosis (programmed cell death).
Experimental Workflow for Spectroscopic Characterization
This diagram outlines the logical flow of experiments for the comprehensive characterization of a this compound sample.
References
- 1. ijpqa.com [ijpqa.com]
- 2. Improved high-performance liquid chromatography of the new antineoplastic agents bisantrene and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. bdg.co.nz [bdg.co.nz]
- 5. researchgate.net [researchgate.net]
- 6. Development and application of a liquid chromatography coupled to mass spectrometry method for the simultaneous determination of 23 antineoplastic drugs at trace levels [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Pixantrone-d8 in Biological Matrices: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies involved in the preliminary studies of Pixantrone-d8 in biological matrices. Given the absence of a publicly available, validated bioanalytical method for Pixantrone utilizing this compound, this document outlines a robust, representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method based on established principles for the quantification of analogous compounds. This compound, a deuterated isotopologue of Pixantrone, serves as an ideal internal standard (IS) for quantitative bioanalysis due to its similar physicochemical properties and distinct mass-to-charge ratio (m/z), ensuring high accuracy and precision.
Introduction to Pixantrone and the Role of Deuterated Internal Standards
Pixantrone is an aza-anthracenedione, structurally similar to anthracyclines like mitoxantrone, developed for the treatment of various cancers, including non-Hodgkin's lymphoma. Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II. Accurate quantification of Pixantrone in biological matrices such as plasma is crucial for pharmacokinetic and toxicokinetic studies.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS bioanalysis.[1] A deuterated IS co-elutes with the analyte and experiences similar extraction recovery and ionization effects, thereby compensating for variations during sample preparation and analysis. This leads to a more robust and reliable assay with reduced variability.
Hypothetical Experimental Protocol: Quantification of Pixantrone in Human Plasma using LC-MS/MS
This section details a plausible, comprehensive protocol for the extraction and quantification of Pixantrone from human plasma, employing this compound as the internal standard.
Materials and Reagents
-
Analytes: Pixantrone dimaleate, this compound (internal standard)
-
Biological Matrix: Human plasma (K2EDTA as anticoagulant)
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm), Bovine Serum Albumin (BSA)
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples to room temperature.
-
Spike 50 µL of plasma with 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in 50% methanol).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Re-equilibration at 5% B
-
-
Column Temperature: 40°C.
-
Autosampler Temperature: 10°C.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: 5500 V.
-
Temperature: 500°C.
-
Curtain Gas: 30 psi.
-
Collision Gas: 8 psi.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 50 psi.
-
MRM Transitions (Hypothetical):
-
Pixantrone: Q1: m/z 445.2 -> Q3: m/z 386.2 (Quantifier), m/z 285.1 (Qualifier)
-
This compound: Q1: m/z 453.2 -> Q3: m/z 394.2 (Quantifier)
-
Quantitative Data and Method Validation Summary
The following tables present hypothetical yet representative data for the validation of the described bioanalytical method, adhering to FDA and EMA guidelines.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy of Back-calculated Standards | Within ±15% of nominal (±20% at LLOQ) |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18, 3 days) | Inter-day Accuracy (%Bias) (n=18, 3 days) |
| LLOQ | 1 | ≤ 10.0 | ± 12.0 | ≤ 15.0 | ± 15.0 |
| Low (LQC) | 3 | ≤ 8.0 | ± 9.0 | ≤ 10.0 | ± 10.0 |
| Medium (MQC) | 100 | ≤ 6.0 | ± 5.0 | ≤ 8.0 | ± 7.0 |
| High (HQC) | 800 | ≤ 5.0 | ± 4.0 | ≤ 7.0 | ± 6.0 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Recovery Precision (%CV) | Mean Matrix Effect (%) | Matrix Effect Precision (%CV) |
| Low (LQC) | 3 | 92.5 | 4.8 | 98.2 | 3.5 |
| High (HQC) | 800 | 94.1 | 3.2 | 99.5 | 2.1 |
Table 4: Stability
| Stability Condition | Duration | QC Level | Mean Stability (% of Nominal) |
| Bench-top (Room Temp) | 8 hours | LQC & HQC | 95.8 |
| Freeze-Thaw | 3 cycles | LQC & HQC | 97.2 |
| Long-term (-80°C) | 90 days | LQC & HQC | 96.5 |
| Autosampler (10°C) | 24 hours | LQC & HQC | 98.1 |
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for sample analysis and a simplified representation of Pixantrone's mechanism of action.
Caption: Bioanalytical sample preparation and analysis workflow.
References
Understanding the Deuteration Pattern of Pixantrone-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pixantrone, an aza-anthracenedione, is an antineoplastic agent structurally related to anthracyclines. It is used in the treatment of relapsed or refractory aggressive B-cell non-Hodgkin lymphomas. Pixantrone-d8 is a deuterated analog of Pixantrone, primarily utilized as an internal standard in pharmacokinetic and metabolic studies. The strategic placement of deuterium atoms provides a distinct mass signature for mass spectrometry-based quantification, without significantly altering the molecule's chemical properties. This technical guide provides an in-depth look at the deuteration pattern of this compound, its synthesis, and its application in research, along with relevant signaling pathways and experimental workflows.
Deuteration Pattern of this compound
The deuteration in this compound is specifically located on the ethyl side chains of the molecule. The formal chemical name of this compound is 6,9-bis((2-aminoethyl-1,1,2,2-d4)amino)benzo[g]isoquinoline-5,10-dione. This nomenclature explicitly indicates that all four hydrogen atoms on each of the two aminoethyl side chains have been replaced by deuterium atoms, resulting in a total of eight deuterium atoms per molecule.
The molecular formula of the deuterated parent compound is C17H11D8N5O2. It is often supplied as a dimaleate salt, with the formula C17H11D8N5O2 • 2C4H4O4.
The precise location of the deuterium atoms is crucial for its function as an internal standard, as it minimizes the potential for isotopic exchange under physiological conditions, ensuring the stability of the label during experimental procedures.
Chemical Structure
Caption: Chemical structure of this compound highlighting the deuterated side chains.
Quantitative Data
Commercially available this compound is generally reported to have a high degree of isotopic enrichment. While batch-specific quantitative data may vary, the typical specifications are summarized below.
| Parameter | Value | Source |
| Deuterated Forms | ≥99% (d1-d8) | Commercial Suppliers |
| Molecular Formula | C17H11D8N5O2 | PubChem |
| Molecular Weight (as dimaleate) | 565.56 g/mol | Commercial Suppliers |
Experimental Protocols
Detailed, publicly available protocols for the synthesis of this compound are limited. However, the general approach to synthesizing such deuterated compounds involves the use of deuterated starting materials. For this compound, a plausible synthetic route would involve the reaction of the appropriate di-substituted benzo[g]isoquinoline-5,10-dione precursor with deuterated ethylenediamine (H2N-CD2-CD2-NH2).
General Synthetic Scheme
Caption: Generalized synthetic pathway for this compound.
Analytical Characterization Workflow
The confirmation of the deuteration pattern and isotopic purity of this compound typically involves a combination of analytical techniques.
Commercial Availability and Technical Guide for Pixantrone-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial sources, availability, and key technical information for Pixantrone-d8, a deuterated analog of the antineoplastic agent Pixantrone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and bioanalytical studies.
Introduction to Pixantrone and its Deuterated Analog
Pixantrone is an aza-anthracenedione that acts as a topoisomerase II inhibitor and a DNA intercalating agent.[1] It is structurally related to mitoxantrone but was developed to exhibit reduced cardiotoxicity.[2][3][4] this compound is a stable, isotopically labeled version of Pixantrone, where eight hydrogen atoms have been replaced with deuterium. This modification makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), enabling accurate and precise measurement of Pixantrone in biological matrices.[5][6]
Commercial Sources and Availability
This compound is available from several specialized chemical suppliers. The following table summarizes the available information from prominent vendors. Please note that pricing and stock availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities |
| Cayman Chemical | This compound (maleate) | 38096 | ≥99% deuterated forms (d1-d8) | 1 mg, 5 mg |
| Clinivex | This compound Dimaleate | CV-P2997-D8 | Not specified | 10 mg, 25 mg, 50 mg, 100 mg |
| BDG Synthesis | This compound Dimaleate | BDG-P299708-1 | >98% (HPLC) | 10 mg, 25 mg, 50 mg, 100 mg |
| TRC | This compound Dimaleate | P500503 | Not specified | 1 mg, 5 mg, 10 mg, 25 mg |
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₇H₁₁D₈N₅O₂ (free base) |
| Molecular Weight | ~341.4 g/mol (free base) |
| Form | Typically supplied as a dimaleate salt |
| Storage | Store at -20°C |
| Solubility | Soluble in DMSO |
Synthesis of Pixantrone
While a specific, detailed protocol for the synthesis of this compound is not publicly available, the synthesis of the unlabeled Pixantrone dimaleate has been described. This process can likely be adapted for the deuterated analog by using a deuterated starting material, such as deuterated ethylenediamine.
The general synthesis of Pixantrone involves the following key steps:
-
Formation of Pyridine-3,4-dicarboxylic Anhydride: Pyridine-3,4-dicarboxylic acid is reacted with acetic anhydride.
-
Friedel-Crafts Acylation: The resulting anhydride undergoes a Friedel-Crafts acylation reaction with 1,4-difluorobenzene.
-
Cyclization: The product from the previous step is cyclized to form the 6,9-difluoro-benzo[g]isoquinoline-5,10-dione core.
-
Nucleophilic Substitution: The difluoro intermediate is then reacted with ethylenediamine (or deuterated ethylenediamine for the d8 analog) to yield the Pixantrone free base.
-
Salt Formation: The free base is converted to the dimaleate salt.
Mechanism of Action and Signaling Pathways
Pixantrone exerts its anticancer effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[2][3][7] It shows a degree of selectivity for the topoisomerase IIα isoform, which is more prevalent in proliferating cancer cells compared to the topoisomerase IIβ isoform found in cardiomyocytes, potentially contributing to its reduced cardiotoxicity.[2][7]
Two primary pathways for Pixantrone-induced cell death have been proposed:
-
Topoisomerase II Poisoning: Pixantrone stabilizes the covalent complex between topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks.[2][3][8] This DNA damage triggers a cellular response that ultimately leads to apoptosis.
-
DNA Adduct Formation: In the presence of formaldehyde, Pixantrone can form covalent adducts with DNA, which represents a distinct mechanism of inducing cell death.[8]
The following diagram illustrates the primary signaling pathway of Pixantrone as a topoisomerase II inhibitor.
Experimental Workflow: Use of this compound in LC-MS Bioanalysis
This compound is an invaluable tool for the quantitative analysis of Pixantrone in biological samples. Its use as an internal standard (IS) is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[5][6]
A typical experimental workflow for a bioanalytical method using this compound as an internal standard is outlined below.
Experimental Protocol:
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, tissue homogenate) and an aliquot of the this compound internal standard working solution.
-
To a known volume of the biological sample, add a precise volume of the this compound IS working solution. This "spiking" should be done at the earliest stage of sample preparation to account for any subsequent analyte loss.
-
Perform protein precipitation by adding a solvent such as acetonitrile or methanol.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analyte (Pixantrone) and the internal standard (this compound) from other matrix components using a suitable HPLC or UPLC column and mobile phase gradient.
-
Detect and quantify both Pixantrone and this compound using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the IS should be optimized.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and quality control sample.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibrators.
-
Determine the concentration of Pixantrone in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The following diagram illustrates the logical workflow for using a deuterated internal standard in a bioanalytical LC-MS method.
References
- 1. Pixantrone - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pixantrone: novel mode of action and clinical readouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Pixantrone in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of Pixantrone in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay employs a stable isotope-labeled internal standard, Pixantrone-d8, to ensure high accuracy and precision. Sample preparation is performed by a straightforward protein precipitation procedure. The method is intended for use in pharmacokinetic studies and therapeutic drug monitoring for researchers, scientists, and drug development professionals.
Introduction
Pixantrone is an aza-anthracenedione with antineoplastic activity, structurally similar to anthracyclines but with a potentially improved cardiac safety profile.[1][2] It functions as a DNA intercalator and topoisomerase II inhibitor.[3] Accurate measurement of Pixantrone concentrations in human plasma is crucial for pharmacokinetic analysis and for understanding its exposure-response relationship. This document provides a comprehensive protocol for the bioanalysis of Pixantrone in human plasma.
Experimental Protocol
Materials and Reagents
-
Pixantrone reference standard
-
This compound internal standard (IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Microcentrifuge
-
Pipettes
Stock and Working Solutions Preparation
-
Pixantrone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Pixantrone reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Dissolve this compound in methanol to achieve a concentration of 1 mg/mL.
-
Pixantrone Working Solutions: Prepare serial dilutions of the Pixantrone stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile containing 0.1% formic acid to a final concentration of 50 ng/mL.[4]
Sample Preparation
A protein precipitation method is employed for the extraction of Pixantrone from human plasma.[5][6]
-
Pipette 50 µL of human plasma (calibration standards, QC samples, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile with 0.1% formic acid) to each tube.[4]
-
Vortex the mixture vigorously for 2 minutes to precipitate the plasma proteins.[4]
-
Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[7]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL[4]
-
Column Temperature: 40°C[7]
-
Gradient Elution:
-
Start with 95% Mobile Phase A
-
Linearly decrease to 5% Mobile Phase A over 3 minutes
-
Hold at 5% Mobile Phase A for 1 minute
-
Return to 95% Mobile Phase A in 0.1 minutes
-
Re-equilibrate for 1.9 minutes
-
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: As per instrument recommendation
-
Ion Spray Voltage: As per instrument recommendation
-
Gas 1 (Nebulizer Gas): As per instrument recommendation
-
Gas 2 (Heater Gas): As per instrument recommendation
-
Curtain Gas: As per instrument recommendation
-
Collision Gas: As per instrument recommendation
MRM Transitions (Proposed)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pixantrone | 324.2 | 281.2 | To be optimized |
| This compound | 332.2 | 289.2 | To be optimized |
(Note: The exact m/z values and collision energies should be determined by infusing the individual compounds into the mass spectrometer.)
Data Presentation
Calibration Curve
The calibration curve is constructed by plotting the peak area ratio of Pixantrone to this compound against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically used.
| Calibration Standard | Nominal Concentration (ng/mL) |
| STD 1 | 1 |
| STD 2 | 2.5 |
| STD 3 | 10 |
| STD 4 | 50 |
| STD 5 | 100 |
| STD 6 | 250 |
| STD 7 | 500 |
| STD 8 | 1000 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy are evaluated by analyzing QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 20% | ± 20% | < 20% | ± 20% |
| LQC | 3 | < 15% | ± 15% | < 15% | ± 15% |
| MQC | 150 | < 15% | ± 15% | < 15% | ± 15% |
| HQC | 800 | < 15% | ± 15% | < 15% | ± 15% |
(Acceptance criteria are based on FDA guidelines for bioanalytical method validation.)[8]
Recovery
The extraction recovery of Pixantrone is determined by comparing the peak areas of the analyte from extracted plasma samples with those of unextracted standards at corresponding concentrations.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| LQC | 3 | > 85% |
| MQC | 150 | > 85% |
| HQC | 800 | > 85% |
Experimental Workflow Diagram
Caption: Workflow for Pixantrone quantification in human plasma.
Signaling Pathway Diagram (Illustrative)
Caption: Simplified mechanism of action of Pixantrone.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pixantrone: a novel aza-anthracenedione in the treatment of non-Hodgkin's lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pixantrone | C17H19N5O2 | CID 134019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Liquid chromatography-mass spectrometric assay for the quantitation in human plasma of ABT-888, an orally available, small molecule inhibitor of poly(ADP-ribose) polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pixantrone Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pixantrone is an aza-anthracenedione derivative and a cytotoxic agent that works by intercalating with DNA and inhibiting topoisomerase II, leading to cell death.[1][2] It is used in the treatment of certain types of cancer. Monitoring the concentration of Pixantrone in biological matrices such as urine is crucial for pharmacokinetic studies, dose optimization, and assessing patient compliance. This document provides detailed application notes and proposed protocols for the sample preparation and analysis of Pixantrone in human urine using modern analytical techniques.
Pixantrone is primarily excreted unchanged in both feces and urine, with urinary elimination accounting for less than 10% of the administered dose.[1] The drug has a water solubility of 0.494 mg/mL, a logP of 0.57, and a pKa of 9.52, indicating it is a basic and relatively polar compound. These physicochemical properties are key considerations for developing effective sample preparation strategies.
This document outlines three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. While specific validated performance data for Pixantrone in urine is not widely published, this guide provides robust starting protocols based on validated methods for similar analytes, which can be adapted and validated in your laboratory.
I. Sample Preparation Techniques
A. Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective technique for cleaning up and concentrating analytes from complex matrices like urine. For a basic compound like Pixantrone, a mixed-mode cation exchange SPE sorbent is recommended.
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex mix the samples for 10 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
To 1 mL of urine supernatant, add 1 mL of 100 mM ammonium acetate buffer (pH 6.0). Vortex for 5 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 30 mg/1 mL) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
Equilibrate the cartridge with 1 mL of 100 mM ammonium acetate buffer (pH 6.0). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid in water to remove neutral and acidic interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the analyte from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10 mM ammonium formate in water with 0.1% formic acid : acetonitrile, 95:5 v/v).
-
Vortex for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Workflow for Solid-Phase Extraction (SPE) of Pixantrone from Urine
Caption: Workflow for the extraction of Pixantrone from urine using SPE.
B. Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their relative solubilities in two different immiscible liquids. For the basic Pixantrone molecule, adjusting the pH of the aqueous urine sample to a basic pH will neutralize the charge and facilitate its extraction into an organic solvent.
Experimental Protocol: Liquid-Liquid Extraction (LLE)
-
Sample Pre-treatment:
-
To 1 mL of urine in a glass tube, add 100 µL of 1 M sodium hydroxide to adjust the pH to >10. Vortex for 5 seconds.
-
-
Extraction:
-
Add 5 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol, 9:1 v/v).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Organic Phase Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Workflow for Liquid-Liquid Extraction (LLE) of Pixantrone from Urine
Caption: Workflow for the extraction of Pixantrone from urine using LLE.
C. Protein Precipitation
Protein precipitation is a simpler and faster method, although it may be less clean than SPE or LLE. It is effective for removing proteins from the sample matrix. Given the low protein content of urine, this method may be suitable for a high-throughput screening approach.
Experimental Protocol: Protein Precipitation
-
Precipitation:
-
To 200 µL of urine in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile (or methanol).
-
-
Vortex and Centrifuge:
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 10 seconds, centrifuge briefly, and transfer to an autosampler vial for LC-MS/MS analysis.
-
Workflow for Protein Precipitation of Pixantrone from Urine
Caption: Workflow for protein precipitation of Pixantrone from urine.
II. Data Presentation
The following table summarizes the expected performance characteristics for a validated LC-MS/MS method for Pixantrone in urine, based on typical values reported for similar bioanalytical assays. These values should be established during in-house method validation.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation |
| Recovery (%) | > 85 | > 80 | > 90 |
| Matrix Effect (%) | < 15 | < 20 | < 25 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL | 1 - 10 ng/mL |
| Linearity (r²) | > 0.995 | > 0.995 | > 0.99 |
| Intra-day Precision (%CV) | < 10 | < 10 | < 15 |
| Inter-day Precision (%CV) | < 10 | < 15 | < 15 |
| Intra-day Accuracy (%Bias) | ± 10 | ± 15 | ± 15 |
| Inter-day Accuracy (%Bias) | ± 10 | ± 15 | ± 15 |
III. Mechanism of Action
Pixantrone exerts its cytotoxic effects primarily through two mechanisms: DNA intercalation and inhibition of topoisomerase II. This dual action disrupts DNA replication and repair, ultimately leading to apoptosis in rapidly dividing cancer cells.
Pixantrone's Mechanism of Action
Caption: Mechanism of action of Pixantrone.
IV. Conclusion
The choice of sample preparation technique for the analysis of Pixantrone in urine will depend on the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation. Solid-phase extraction is likely to provide the cleanest extracts and the lowest limit of quantification, making it ideal for studies requiring high sensitivity. Liquid-liquid extraction offers a good balance between cleanliness and ease of use. Protein precipitation is the simplest and fastest method, well-suited for high-throughput screening applications where a higher limit of quantification is acceptable. It is imperative that any chosen method is fully validated in-house to ensure the accuracy and reliability of the generated data.
References
Application Note and Protocol for the UPLC-MS/MS Analysis of Pixantrone and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of Pixantrone and its putative metabolites in biological matrices, such as human plasma, using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). Given the limited availability of a fully validated method in the public domain, this application note details proposed starting parameters and protocols based on methods for structurally similar compounds, such as Mitoxantrone, and general principles of bioanalytical method development. The provided methodologies for sample preparation, chromatographic separation, and mass spectrometric detection are intended to serve as a robust foundation for researchers to establish and validate a sensitive and specific analytical method in their own laboratory settings.
Introduction
Pixantrone is an aza-anthracenedione and a topoisomerase II inhibitor used in the treatment of certain cancers.[1] It is structurally similar to anthracyclines like mitoxantrone but is associated with reduced cardiotoxicity.[1] The metabolism of Pixantrone is known to occur, with reports of hydrolysis to a metabolite designated as CT-45886, and the formation of other metabolites such as CT-4889 and CT-45890.[2][3] Accurate and sensitive quantification of Pixantrone and its metabolites in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. UPLC-MS/MS offers the high sensitivity, selectivity, and speed required for such bioanalytical applications.
Proposed UPLC-MS/MS Method Parameters
The following tables summarize the proposed starting parameters for the UPLC-MS/MS analysis of Pixantrone and its metabolites. These parameters are derived from established methods for similar analytes and should be optimized and validated for the specific application.
Table 1: Proposed Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 |
Table 2: Proposed Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Table 3: Proposed Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 4: Proposed MRM Transitions for Pixantrone and a Putative Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Pixantrone | 326.2 | To be determined | 0.1 | 30 | 25 |
| Pixantrone (Quantifier) | 326.2 | To be determined | 0.1 | 30 | 20 |
| CT-45886 (Proposed) | 284.1 | To be determined | 0.1 | 35 | 30 |
| Internal Standard (e.g., Mitoxantrone) | 445.2 | 400.1 | 0.1 | 40 | 35 |
Note: The molecular weight of Pixantrone is 325.36 g/mol , leading to a protonated molecule [M+H]⁺ of approximately m/z 326.2. The proposed structure for the hydrolysis product CT-45886 involves the loss of an ethylamine group, resulting in a molecular weight of approximately 283.3 g/mol and a protonated molecule of m/z 284.1. The product ions and optimal cone voltage and collision energy need to be determined experimentally by infusing a standard solution of each analyte into the mass spectrometer.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Pixantrone and a suitable internal standard (e.g., Mitoxantrone) and dissolve in an appropriate solvent such as DMSO or methanol to a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create working solutions for calibration standards and quality controls.
Protocol 2: Sample Preparation from Plasma (Protein Precipitation)
Protein precipitation is a simple and effective method for extracting drugs from plasma samples.[4]
-
Label 1.5 mL microcentrifuge tubes for each sample, calibration standard, and quality control.
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution. Vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
Diagrams
Caption: Experimental workflow for the UPLC-MS/MS analysis of Pixantrone.
Caption: Proposed metabolic pathway of Pixantrone.
Discussion
The successful implementation of this UPLC-MS/MS method will require careful optimization and validation according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters to assess include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix should be established by analyzing blank plasma from at least six different sources.
Linearity: A calibration curve should be prepared by spiking known concentrations of Pixantrone and its metabolites into blank plasma. A linear range appropriate for the expected concentrations in study samples should be established.
Accuracy and Precision: The accuracy (% bias) and precision (% RSD) of the method should be determined by analyzing quality control samples at low, medium, and high concentrations within the linear range on the same day (intra-day) and on different days (inter-day).
Recovery and Matrix Effect: The efficiency of the extraction procedure (recovery) and the influence of co-eluting matrix components on the ionization of the analytes (matrix effect) should be evaluated to ensure reliable quantification.
Stability: The stability of Pixantrone and its metabolites in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) should be assessed.
For the analysis of the metabolites CT-4889 and CT-45890, for which structures are not publicly available, initial characterization using high-resolution mass spectrometry (e.g., Q-TOF MS) would be necessary to determine their elemental composition and fragmentation patterns. Subsequently, targeted MRM transitions can be developed for their quantification.
Conclusion
This application note provides a detailed starting point for the development and validation of a robust UPLC-MS/MS method for the quantification of Pixantrone and its metabolites in biological matrices. The proposed protocols and parameters, based on sound scientific principles and existing literature for similar compounds, offer a solid framework for researchers to establish a reliable bioanalytical method to support preclinical and clinical studies of Pixantrone.
References
Selecting the Optimal Concentration of Pixantrone-d8 for Bioanalysis of Pixantrone
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for selecting the optimal concentration of the deuterated internal standard, Pixantrone-d8, for the quantitative bioanalysis of Pixantrone in biological matrices, primarily human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol outlines the experimental workflow, from the preparation of stock solutions to the final determination of the optimal internal standard concentration, ensuring method accuracy, precision, and robustness in line with regulatory guidelines.
Introduction
Pixantrone is an aza-anthracenedione, an antineoplastic agent used in the treatment of certain types of non-Hodgkin's lymphoma. Accurate and reliable quantification of Pixantrone in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in LC-MS/MS-based bioanalysis. The SIL-IS closely mimics the analyte's chemical and physical properties, effectively compensating for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.
The selection of an appropriate concentration for the internal standard is a critical step in bioanalytical method development. An inadequately chosen concentration can lead to issues such as detector saturation, poor integration of either the analyte or the internal standard peak, and inaccurate quantification, particularly at the lower and upper limits of the calibration range. This application note details a systematic approach to determine the optimal concentration of this compound for the bioanalysis of Pixantrone.
Experimental Protocols
Materials and Reagents
-
Pixantrone reference standard
-
This compound reference standard
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Reagent grade solvents for stock solution preparation (e.g., DMSO, methanol)
Preparation of Stock and Working Solutions
2.2.1. Pixantrone Stock and Working Solutions:
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of Pixantrone reference standard and dissolve it in an appropriate solvent (e.g., DMSO) to obtain a final concentration of 1 mg/mL.
-
Intermediate Stock Solution (e.g., 100 µg/mL): Dilute the primary stock solution with a suitable solvent (e.g., methanol or acetonitrile:water 50:50 v/v) to achieve a concentration of 100 µg/mL.
-
Calibration Standard Working Solutions: Prepare a series of working solutions by serially diluting the intermediate stock solution to cover the expected calibration range (e.g., 1 ng/mL to 1000 ng/mL).
2.2.2. This compound (Internal Standard) Stock and Working Solutions:
-
Primary Stock Solution (e.g., 1 mg/mL): Prepare a 1 mg/mL primary stock solution of this compound in a manner similar to the Pixantrone primary stock solution.
-
Intermediate Stock Solution (e.g., 10 µg/mL): Dilute the this compound primary stock solution to obtain an intermediate stock solution of 10 µg/mL.
-
Working Internal Standard Solutions: From the intermediate stock solution, prepare a series of working solutions at different concentrations to be evaluated (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 250 ng/mL, and 500 ng/mL).
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the respective this compound working solution to the plasma sample.
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
2.4.1. Liquid Chromatography Conditions:
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
2.4.2. Mass Spectrometry Conditions:
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (Hypothetical) | Pixantrone: m/z [M+H]+ → fragment ionThis compound: m/z [M+H+8]+ → fragment ion |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Note: The specific m/z values for precursor and product ions for Pixantrone and this compound must be determined by direct infusion of the individual compounds into the mass spectrometer.
Data Presentation and Evaluation
To determine the optimal concentration of this compound, a series of experiments should be conducted where the concentration of Pixantrone is varied across its calibration range, while the concentration of this compound is held constant at several different levels. The goal is to find a this compound concentration that provides a consistent and reproducible response across the entire calibration curve of Pixantrone.
Table 1: Evaluation of this compound Concentration on Method Performance
| This compound Concentration (ng/mL) | Calibration Curve Range (ng/mL) | Linearity (r²) | LLOQ Precision (%CV) | LLOQ Accuracy (%) | HQC Precision (%CV) | HQC Accuracy (%) | Internal Standard Peak Area Consistency (%RSD) |
| 10 | 1 - 1000 | ||||||
| 50 | 1 - 1000 | ||||||
| 100 | 1 - 1000 | ||||||
| 250 | 1 - 1000 | ||||||
| 500 | 1 - 1000 |
LLOQ: Lower Limit of Quantification; HQC: High Quality Control; %CV: Percent Coefficient of Variation; %RSD: Percent Relative Standard Deviation. The optimal concentration is highlighted in bold.
Table 2: Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Precision (%CV) | ≤ 15% for QC samples; ≤ 20% for LLOQ |
| Accuracy (% of nominal) | Within ±15% for QC samples; Within ±20% for LLOQ |
| Internal Standard Response | The response of the internal standard should be consistent across all calibration standards and QC samples (e.g., %RSD ≤ 15%). |
Visualization of Experimental Workflow and Logic
Experimental Workflow
Caption: Workflow for determining the optimal this compound concentration.
Logic for Optimal Concentration Selection
Caption: Decision logic for selecting the optimal internal standard concentration.
Conclusion
The selection of an optimal internal standard concentration is a foundational step in the development of a robust and reliable bioanalytical method. By systematically evaluating a range of this compound concentrations against key performance metrics such as linearity, precision, accuracy, and internal standard response consistency, researchers can ensure the integrity of their bioanalytical data. The protocols and logical frameworks presented in this application note provide a clear pathway for the successful determination of the optimal this compound concentration for the bioanalysis of Pixantrone.
solid-phase extraction (SPE) protocol for Pixantrone from tissue samples
Application Note:
Solid-Phase Extraction (SPE) Protocol for the Quantification of Pixantrone in Tissue Samples using LC-MS/MS
Introduction
Pixantrone is an aza-anthracenedione with antineoplastic activity, structurally related to anthracyclines like doxorubicin. It functions as a DNA intercalator and a topoisomerase II inhibitor.[1] Given its therapeutic importance, robust analytical methods are required to quantify its concentration in tissue samples for pharmacokinetic and biodistribution studies. This application note details a solid-phase extraction (SPE) protocol for the efficient extraction of pixantrone from tissue homogenates, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). While a specific protocol for pixantrone is not widely published, this method is adapted from established protocols for the structurally similar compound, doxorubicin, which has shown high recovery from tissue matrices using SPE with hydrophilic-lipophilic balanced (HLB) sorbents.[2]
Principle
This method utilizes a reversed-phase SPE mechanism. After homogenization of the tissue sample, the extract is loaded onto an SPE cartridge. Pixantrone, a moderately polar compound, is retained on the solid-phase sorbent while more polar impurities are washed away. A less polar solvent is then used to elute the pixantrone, which is subsequently evaporated and reconstituted for LC-MS/MS analysis. This procedure ensures a clean extract, minimizing matrix effects and leading to accurate and precise quantification.
Experimental Protocols
1. Materials and Reagents
-
Pixantrone analytical standard
-
Internal Standard (IS) (e.g., Epirubicin or a stable isotope-labeled pixantrone)
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) sorbent
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Homogenizer (e.g., bead beater or rotor-stator)
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
2. Standard Solution Preparation
Prepare stock solutions of pixantrone and the internal standard (IS) in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions by serial dilution in a mixture of 5% methanol in water with 0.1% formic acid.[3] Calibration standards are prepared by spiking blank tissue homogenate with the working standards to achieve a desired concentration range.
3. Sample Preparation and Homogenization
-
Accurately weigh approximately 200 mg of tissue sample.
-
Add 0.5 mL of a suitable homogenization buffer (e.g., phosphate-buffered saline or a solution to stop enzymatic degradation).[2][4]
-
Add the internal standard to the sample.
-
Homogenize the tissue sample mechanically until a uniform consistency is achieved.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for SPE.
4. Solid-Phase Extraction (SPE) Procedure
-
Conditioning: Condition the HLB SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the supernatant from the tissue homogenate onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the pixantrone and internal standard from the cartridge with 1 mL of methanol containing 0.1% formic acid.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Representative Quantitative Data for Pixantrone SPE Method
| Parameter | Value | Reference Analogy |
| Extraction Recovery | > 85% | Based on doxorubicin recovery of 80% ± 12% from tumor tissue.[3] |
| Limit of Detection (LOD) | ~5-10 pg | Analogous to doxorubicin LOD of 7.8 pg from tumor tissue.[3] |
| Limit of Quantification (LOQ) | ~15-30 pg | Analogous to doxorubicin LOQ of 13 pg from tumor tissue.[3] |
| Linear Dynamic Range | 0.05 - 500 ng/mL | Representative range for bioanalytical methods. |
| Intra-day Precision (CV%) | < 15% | Standard acceptance criteria for bioanalytical methods. |
| Inter-day Precision (CV%) | < 15% | Standard acceptance criteria for bioanalytical methods. |
| Accuracy | 85 - 115% | Standard acceptance criteria for bioanalytical methods. |
Mandatory Visualization
Caption: Workflow for the solid-phase extraction of pixantrone from tissue samples.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Comparative Study of Various Procedures for Extracting Doxorubicin from Animal Tissue Samples [mdpi.com]
- 3. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol: Optimized Liquid-Liquid Extraction for Pixantrone Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pixantrone is an aza-anthracenedione, a cytotoxic agent used in the treatment of certain cancers. Accurate quantification of Pixantrone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed protocol for an optimized liquid-liquid extraction (LLE) method for the analysis of Pixantrone, followed by quantification using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Pixantrone is a basic compound with a pKa of 9.52 and a LogP of 0.57, indicating moderate polarity.[1] These physicochemical properties are key to developing an effective LLE method. The protocol described herein is designed to provide a robust and reliable method for the extraction and analysis of Pixantrone from plasma samples.
Physicochemical Properties of Pixantrone
A summary of the key physicochemical properties of Pixantrone relevant to liquid-liquid extraction is presented in Table 1.
| Property | Value | Implication for LLE |
| Molecular Formula | C₁₇H₁₉N₅O₂ | - |
| Molecular Weight | 325.37 g/mol | - |
| pKa (strongest basic) | 9.52[1] | The pH of the aqueous sample should be adjusted to >11.5 to ensure the analyte is in its neutral form for efficient extraction into an organic solvent. |
| LogP | 0.57[1] | Indicates moderate hydrophobicity. A relatively polar organic solvent is recommended for effective partitioning. |
| Water Solubility | 0.494 mg/mL[1] | Sufficiently soluble in aqueous matrices for analysis. |
Optimized Liquid-Liquid Extraction (LLE) Protocol
This protocol is a recommended starting point for the extraction of Pixantrone from human plasma. Optimization of specific parameters may be required for different matrices or analytical instrumentation.
Materials and Reagents
-
Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
Pixantrone analytical standard
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Ammonium hydroxide (NH₄OH), analytical grade
-
Water, deionized
-
Methanol, HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Evaporator (e.g., nitrogen evaporator)
-
UPLC-MS/MS system
Experimental Workflow
The following diagram illustrates the key steps in the optimized LLE protocol for Pixantrone analysis.
Caption: LLE Workflow for Pixantrone Analysis.
Step-by-Step Procedure
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with an appropriate amount of internal standard (IS) solution.
-
Add 20 µL of 1 M ammonium hydroxide to adjust the pH to approximately 11.5-12. This ensures that Pixantrone is in its non-ionized, more hydrophobic form, facilitating its transfer to the organic phase.[2]
-
-
Liquid-Liquid Extraction:
-
Add 600 µL of methyl tert-butyl ether (MTBE) to the plasma sample. MTBE is a suitable solvent due to its moderate polarity and immiscibility with water.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of Pixantrone into the organic phase.
-
Centrifuge the tubes at 4000 x g for 10 minutes to achieve complete phase separation.
-
-
Sample Processing for Analysis:
-
Carefully transfer the upper organic layer (approximately 500 µL) to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex briefly to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
-
UPLC-MS/MS Method for Pixantrone Quantification
The following are recommended starting parameters for the UPLC-MS/MS analysis of Pixantrone.
| Parameter | Recommended Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
| MRM Transitions | To be determined by direct infusion of Pixantrone and IS standards |
Method Validation Summary
A summary of typical method validation parameters for the LLE-UPLC-MS/MS analysis of Pixantrone is presented in Table 3. This data is illustrative and should be determined experimentally during method validation in accordance with regulatory guidelines.
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision <20% | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5% to +8% |
| Precision (%RSD) | < 15% (< 20% for LLOQ) | < 10% |
| Extraction Recovery | Consistent and reproducible | > 80% |
| Matrix Effect | Within acceptable limits | Minimal ion suppression/enhancement |
| Stability | Stable under tested conditions | Stable for at least 3 freeze-thaw cycles and 24 hours at room temperature |
Troubleshooting
Low recovery or high variability can be encountered during LLE. The following diagram outlines a logical approach to troubleshooting common issues.
References
Application Note: High-Throughput Analysis of Pixantrone and its Deuterated Internal Standard using Reversed-Phase HPLC-MS/MS
Introduction
Pixantrone is an aza-anthracenedione, a type of antineoplastic agent, used in the treatment of certain cancers. It is structurally similar to anthracyclines like mitoxantrone but is designed to have reduced cardiotoxicity. In pharmacokinetic and bioanalytical studies, accurate quantification of Pixantrone in biological matrices is crucial. The use of a stable isotope-labeled internal standard, such as Pixantrone-d8, is the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) as it corrects for matrix effects and variations in sample processing.
This application note presents a robust and sensitive HPLC-MS/MS method for the simultaneous separation and quantification of Pixantrone and its deuterated internal standard, this compound. The method utilizes a reversed-phase C18 column, providing excellent resolution and peak shape for both analytes. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for Pixantrone quantification.
Experimental Conditions
A summary of the chromatographic and mass spectrometric conditions is provided below. These parameters should serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Liquid Chromatography
| Parameter | Setting |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Autosampler Temp | 10 °C |
Mass Spectrometry
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Pixantrone) | Precursor Ion (Q1): m/z 326.2 -> Product Ion (Q3): m/z 282.2 |
| MRM Transition (this compound) | Precursor Ion (Q1): m/z 334.2 -> Product Ion (Q3): m/z 290.2 |
| Collision Energy | Optimized for each transition |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
Experimental Protocol
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Pixantrone and this compound in a suitable solvent such as DMSO or methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Pixantrone by serial dilution of the stock solution with 50:50 acetonitrile:water.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
-
Calibration Standards: Prepare calibration standards by spiking the appropriate volume of the Pixantrone working standard solutions and a fixed volume of the this compound internal standard spiking solution into the biological matrix (e.g., plasma, urine).
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or calibration standard), add 300 µL of the internal standard spiking solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
HPLC-MS/MS Analysis
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the prepared samples and calibration standards.
-
Acquire data using the MRM transitions specified in the mass spectrometry conditions table.
Data Analysis
-
Integrate the peak areas for both Pixantrone and this compound for all standards and samples.
-
Calculate the peak area ratio of Pixantrone to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Pixantrone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this method. Actual values should be determined during method validation.
| Parameter | Expected Value |
| Retention Time (Pixantrone) | ~ 2.5 min |
| Retention Time (this compound) | ~ 2.5 min |
| Resolution (Rs) between Analytes | > 1.5 |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | < 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
Workflow Diagram
Caption: Experimental workflow for the quantification of Pixantrone.
Conclusion
The described HPLC-MS/MS method provides a sensitive, selective, and high-throughput approach for the simultaneous analysis of Pixantrone and its deuterated internal standard, this compound. The use of a C18 reversed-phase column ensures efficient separation, while tandem mass spectrometry offers excellent sensitivity and specificity. This application note and protocol serve as a comprehensive guide for researchers in the fields of pharmacology, toxicology, and clinical research for the accurate quantification of Pixantrone in various biological matrices.
Application Note: Optimizing Mobile Phase Composition for the Robust Separation of Pixantrone and Pixantrone-d8 using Reversed-Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and experimental strategy for developing an optimal mobile phase composition for the chromatographic separation of Pixantrone and its deuterated internal standard, Pixantrone-d8, using High-Performance Liquid Chromatography (HPLC).
Introduction
Pixantrone is an aza-anthracenedione, a type of antineoplastic agent, used in the treatment of certain cancers. Quantitative analysis of Pixantrone in biological matrices or pharmaceutical formulations often requires the use of a stable isotope-labeled internal standard, such as this compound, to ensure accuracy and precision. Achieving optimal chromatographic separation of the analyte and its internal standard from endogenous interferences is critical for reliable quantification. This application note outlines a systematic approach to developing a robust mobile phase for the separation of Pixantrone and this compound, focusing on reversed-phase HPLC.
Pixantrone is structurally similar to Mitoxantrone and other anthracycline derivatives. Methods for these related compounds often utilize reversed-phase chromatography with C18 columns and mobile phases consisting of an acidified aqueous component and an organic modifier like acetonitrile or methanol. This knowledge forms the basis of our method development strategy.
Experimental Workflow
A logical workflow is essential for efficiently determining the optimal mobile phase composition. The following diagram illustrates the key steps in the method development process.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Signal Suppression of Pixantrone-d8 in LC-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address signal suppression issues encountered during the LC-MS analysis of Pixantrone-d8.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in LC-MS and why is it a concern for this compound analysis?
Signal suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of the analyte of interest, in this case, this compound, is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility of results.[1] Since this compound is a deuterated analog of Pixantrone used as an internal standard for accurate quantification, any suppression of its signal can lead to erroneous calculations of the actual Pixantrone concentration in the sample.[3][4]
Q2: What are the common causes of signal suppression for this compound?
Signal suppression for this compound can arise from several factors, primarily related to matrix effects. The "matrix" refers to all the components in the sample other than the analyte.[2] Common causes include:
-
Competition for Ionization: In the ion source of the mass spectrometer, this compound and co-eluting matrix components compete for ionization. If matrix components are present at high concentrations or have a higher ionization efficiency, they can reduce the number of this compound ions that are formed and detected.[2]
-
Alteration of Droplet Properties: In electrospray ionization (ESI), the presence of non-volatile salts or other matrix components can change the physical properties of the droplets, such as surface tension and viscosity. This can hinder the efficient evaporation of the solvent and the release of analyte ions into the gas phase.[5][6]
-
Mobile Phase Components: Certain mobile phase additives, especially non-volatile buffers, can contribute to signal suppression.[6] While Pixantrone is an antineoplastic agent often analyzed in biological matrices like plasma, the sample preparation and LC method are critical to minimize these effects.[7][8]
Q3: How can I identify if the this compound signal is being suppressed in my experiment?
A common and effective method to identify signal suppression is through a post-column infusion experiment . This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column but before the mass spectrometer's ion source. When a blank matrix sample (without this compound) is injected, any dip in the constant baseline signal of this compound indicates the retention time at which co-eluting matrix components are causing ion suppression.[6][9]
Another approach is to compare the peak area of this compound in a neat solution (pure solvent) versus its peak area in a post-extraction spiked blank matrix sample. A significantly lower peak area in the matrix sample suggests signal suppression.
Troubleshooting Guides
Problem 1: Low or Inconsistent this compound Signal Intensity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Solutions |
| Matrix Effects | 1. Improve Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis. Consider more rigorous cleanup methods.[10] * Solid-Phase Extraction (SPE): A highly effective technique to selectively isolate Pixantrone and its internal standard from complex matrices like plasma.[1] * Liquid-Liquid Extraction (LLE): Can be optimized to partition this compound away from interfering compounds.[10] * Protein Precipitation: A simpler method, but may be less effective in removing all sources of suppression.[11] 2. Optimize Chromatography: Modify the LC method to separate this compound from the interfering matrix components.[2] * Change Gradient Profile: A shallower gradient can improve the resolution between peaks. * Use a Different Column: A column with a different stationary phase chemistry (e.g., C18 vs. Phenyl-Hexyl) can alter selectivity.[12] 3. Dilute the Sample: If the Pixantrone concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[12] |
| LC-MS System Issues | 1. Check for Contamination: High background noise or poor signal-to-noise can indicate contamination in the MS system.[13] Clean the ion source and check for contamination in the mobile phase. 2. Optimize Ion Source Parameters: Fine-tune parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature to maximize the ionization of this compound.[7] |
| Differential Matrix Effects | In some cases, even with a deuterated internal standard, the analyte and the internal standard may not experience the exact same degree of ion suppression. This can be due to slight differences in their physicochemical properties or interactions with the matrix.[14] Solution: The best approach is to minimize the matrix effect as much as possible through optimized sample preparation and chromatography. |
Troubleshooting Workflow for Low Signal Intensity
Caption: Troubleshooting workflow for low this compound signal.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To identify the regions in the chromatogram where co-eluting matrix components cause ion suppression of this compound.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using the standard sample preparation method)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the outlet of the syringe pump to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the mass spectrometer's ion source.
-
-
Analyte Infusion:
-
Fill a syringe with the this compound standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the this compound solution into the MS and acquire data in Multiple Reaction Monitoring (MRM) mode for the specific precursor > product ion transition of this compound. A stable baseline signal should be observed.
-
-
Matrix Injection:
-
While continuously infusing the this compound standard, inject a blank matrix extract onto the LC column.
-
-
Data Analysis:
-
Monitor the this compound MRM chromatogram. Any significant drop in the baseline signal indicates a region of ion suppression. The retention time of this dip corresponds to the elution of interfering matrix components.
-
Signaling Pathway of Post-Column Infusion
Caption: Experimental setup for post-column infusion.
Protocol 2: Quantitative Assessment of Matrix Effect
Objective: To quantify the extent of signal suppression or enhancement for this compound.
Materials:
-
This compound standard solution
-
Blank biological matrix (e.g., plasma)
-
Solvent for reconstitution (typically the initial mobile phase)
-
Standard sample preparation materials (e.g., SPE cartridges, solvents)
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of this compound into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Spike the same amount of this compound as in Set A into the final, dried, and reconstituted extract.
-
Set C (Pre-Extraction Spike): Spike the same amount of this compound into the blank matrix before the extraction process.
-
-
LC-MS Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculations:
-
Matrix Effect (ME %): ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates signal suppression.
-
A value > 100% indicates signal enhancement.
-
-
Recovery (RE %): RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Process Efficiency (PE %): PE (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
Data Interpretation Table
| Scenario | Matrix Effect (ME %) | Interpretation | Recommended Action |
| 1 | 80% - 120% | Negligible matrix effect. | Proceed with the current method. |
| 2 | < 80% | Significant signal suppression. | Optimize sample preparation and/or chromatography. |
| 3 | > 120% | Significant signal enhancement. | Optimize sample preparation and/or chromatography. |
By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively identify, quantify, and mitigate the signal suppression of this compound, leading to more accurate and reliable quantitative results in their LC-MS analyses.
References
- 1. An Easily Expandable Multi-Drug LC-MS Assay for the Simultaneous Quantification of 57 Oral Antitumor Drugs in Human Plasma [mdpi.com]
- 2. An Easily Expandable Multi-Drug LC-MS Assay for the Simultaneous Quantification of 57 Oral Antitumor Drugs in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Item - Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - La Trobe - Figshare [opal.latrobe.edu.au]
- 7. Problems with analysis of biological matrices | PPTX [slideshare.net]
- 8. Pixantrone: novel mode of action and clinical readouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Upgradation in Bioanalytical Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Validated LC-MS-MS method for the determination of gabapentin in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Simultaneous determination of 11 oral targeted antineoplastic drugs and 2 active metabolites by LC-MS/MS in human plasma and its application to therapeutic drug monitoring in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating matrix effects in the quantification of Pixantrone
Welcome to the technical support center for the quantification of Pixantrone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the bioanalysis of Pixantrone.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Pixantrone that I should consider when developing a bioanalytical method?
A1: Understanding the physicochemical properties of Pixantrone is crucial for developing a robust quantification method. Key parameters to consider are:
| Property | Value | Implication for Bioanalysis |
| pKa (strongest basic) | 9.52 - 9.86 | Pixantrone is a basic compound. At physiological pH (~7.4), it will be predominantly ionized. To achieve efficient extraction into an organic solvent, the pH of the sample should be adjusted to be at least 2 pH units above the pKa (i.e., pH > 11.5) to neutralize the molecule. |
| logP | 0.35 - 0.57 | This value indicates that Pixantrone is a moderately lipophilic compound. This property influences the choice of organic solvent for liquid-liquid extraction (LLE) and the type of stationary phase for solid-phase extraction (SPE) and liquid chromatography (LC). |
| Water Solubility | 0.494 mg/mL | Pixantrone has limited water solubility. This should be considered when preparing stock solutions and calibration standards. Using a small amount of organic solvent like DMSO to initially dissolve the compound before diluting with aqueous solutions is recommended. |
| Formulation | Commonly used as Pixantrone dimaleate | Be aware of the salt form when preparing standard solutions and ensure accurate calculation of the free base concentration. |
Q2: What are the common biological matrices used for Pixantrone quantification and what are the expected concentration ranges?
A2: Pixantrone is typically quantified in human plasma to support pharmacokinetic studies.[1] Based on clinical trial data, the maximum plasma concentrations (Cmax) of Pixantrone can range from 1-7 µM following intravenous administration of doses between 37.5 to 150 mg/m².[2] Therefore, your bioanalytical method should be sensitive enough to quantify Pixantrone in the low micromolar to nanomolar range.
Q3: I am observing significant ion suppression when analyzing Pixantrone in plasma. What are the likely causes and how can I mitigate this?
A3: Ion suppression is a common matrix effect in LC-MS/MS analysis of biological samples, particularly plasma. The primary culprits are often endogenous phospholipids and proteins that co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer source.
Here is a logical workflow to troubleshoot and mitigate ion suppression:
Caption: Troubleshooting workflow for ion suppression.
To address this, consider the following strategies:
-
Improve Sample Preparation: Implement more rigorous sample cleanup techniques to remove interfering matrix components. While simple protein precipitation (PPT) is fast, it may not be sufficient. Consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner extract.
-
Optimize Chromatography: Modify your LC method to achieve better separation between Pixantrone and co-eluting matrix components. This can involve using a different column chemistry (e.g., a phenyl-hexyl column instead of a standard C18), adjusting the mobile phase gradient, or using a smaller particle size column for higher resolution.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it will be affected in the same way as the analyte, thus ensuring accurate quantification. If a SIL-IS for Pixantrone is not available, a structurally similar compound can be used as an analog internal standard.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the quantification of Pixantrone.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column Silanols | Pixantrone is a basic compound and can interact with residual silanol groups on the silica-based column packing, leading to peak tailing. Try adding a small amount of a competing base, such as triethylamine, to the mobile phase, or use a column with end-capping or a different stationary phase (e.g., a hybrid particle column). |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of Pixantrone and its interaction with the stationary phase. For reversed-phase chromatography, a mobile phase with a low pH (e.g., using 0.1% formic acid) will ensure that Pixantrone is protonated and interacts well with the C18 stationary phase, often leading to better peak shape. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. Dilute your sample and re-inject. |
| Extra-Column Volume | Excessive tubing length or a large-volume flow cell can contribute to peak broadening. Ensure that the LC system is properly configured with minimal dead volume. |
Issue 2: Low Recovery During Sample Preparation
| Possible Cause | Troubleshooting Step |
| Inefficient Liquid-Liquid Extraction (LLE) | The pH of the sample and the choice of organic solvent are critical for successful LLE. Since Pixantrone is a basic compound, ensure the sample pH is adjusted to >11.5 to neutralize it before extraction. For a moderately lipophilic compound like Pixantrone, solvents like methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and isopropanol could be effective. |
| Incomplete Elution from Solid-Phase Extraction (SPE) Cartridge | The elution solvent may not be strong enough to desorb Pixantrone from the SPE sorbent. If using a reversed-phase SPE cartridge, try a stronger organic solvent (e.g., methanol with a small percentage of formic acid or ammonia). For a cation-exchange SPE, ensure the elution solvent has a high ionic strength or a pH that neutralizes the charge on Pixantrone. |
| Adsorption to Labware | Highly active compounds can adsorb to glass or plastic surfaces, leading to low recovery. Silanizing glassware or using low-binding polypropylene tubes and plates can help to minimize this issue. |
| Protein Binding | Pixantrone may be bound to plasma proteins. A protein precipitation step with an organic solvent like acetonitrile or methanol is necessary to disrupt this binding before extraction. |
Issue 3: Inconsistent Results and Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Variable Matrix Effects | Matrix effects can vary between different lots of biological matrix and even between individual patient samples. The use of a suitable internal standard, preferably a stable isotope-labeled version of Pixantrone, is the best way to correct for this variability. If a SIL-IS is not available, matrix-matched calibration standards should be used. |
| Sample Instability | Pixantrone may be unstable in the biological matrix or during the sample preparation process. It is important to perform stability studies to assess its stability under different conditions (e.g., freeze-thaw cycles, bench-top stability, and long-term storage). If instability is observed, the addition of a stabilizing agent or minimizing sample handling time may be necessary. |
| Inconsistent Sample Preparation | Manual sample preparation can be a source of variability. Automating the sample preparation process using a liquid handling system can improve reproducibility. Ensure that all steps of the manual procedure are performed consistently. |
| LC-MS System Variability | Fluctuations in the LC pump performance or the MS detector response can lead to inconsistent results. Regularly perform system suitability tests to ensure the LC-MS system is performing optimally. |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and instrumentation.
Hypothetical Protocol for Pixantrone Quantification in Human Plasma
This protocol is based on established methods for the structurally similar compound, Mitoxantrone, and the known physicochemical properties of Pixantrone.
1. Sample Preparation: Protein Precipitation
Caption: Protein precipitation workflow for plasma samples.
2. Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of Pixantrone into the mass spectrometer. The precursor ion will be the [M+H]+ ion. Two or three product ions should be selected for quantification and confirmation. |
| Ion Source Temperature | 500 °C |
| Capillary Voltage | 3500 V |
| Collision Gas | Argon |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental protocols should be thoroughly validated in your laboratory to ensure they meet the specific requirements of your application.
References
strategies to improve the sensitivity of Pixantrone LC-MS/MS assays
Welcome to the technical support center for Pixantrone LC-MS/MS assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity and robustness of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low sensitivity in Pixantrone LC-MS/MS assays?
A1: Low sensitivity can stem from multiple factors, but the most common culprits are suboptimal sample preparation leading to significant matrix effects, inefficient ionization in the mass spectrometer source, or non-optimized chromatography.[1][2] It is crucial to systematically evaluate each stage of the analytical workflow, from sample extraction to MS detection, to pinpoint the issue.
Q2: Which ionization mode is best suited for Pixantrone analysis?
A2: Given its chemical structure, which contains basic nitrogen atoms, Pixantrone is readily protonated. Therefore, electrospray ionization (ESI) in the positive ion mode is the recommended and most effective ionization technique.[3]
Q3: Why am I seeing high background noise in my chromatogram?
A3: High background noise can be caused by contaminants from various sources, including impure solvents, plasticizers leaching from containers, or residual matrix components from the sample.[4][5] Using high-purity, LC-MS grade solvents and additives, and ensuring a thorough sample cleanup process are critical steps to minimize background noise.[6][7] Regularly flushing the LC system can also help remove accumulated contaminants.[5]
Q4: Can the choice of mobile phase additives affect sensitivity?
A4: Absolutely. Mobile phase additives play a key role in controlling the ionization state of the analyte.[6] For Pixantrone in positive ESI mode, adding a small amount of a volatile acid like formic acid (typically 0.1%) to the mobile phase can enhance protonation and significantly improve signal intensity.[1] However, the concentration should be optimized, as excessive additives can sometimes lead to ion suppression.[5]
Troubleshooting Guides
Issue 1: Weak or No Analyte Signal
This guide addresses scenarios where the Pixantrone signal is significantly lower than expected or absent altogether.
Question: I am not getting a sufficient signal for Pixantrone. What steps should I take to troubleshoot this?
Answer:
A sudden or consistent lack of signal is a common issue that can be resolved by following a logical troubleshooting workflow. The process involves checking the instrument's general performance, followed by a systematic evaluation of the sample preparation, liquid chromatography, and mass spectrometry parameters.
Experimental Protocol: Systematic Signal Recovery
-
System Performance Verification:
-
Direct Infusion of Analyte:
-
Prepare a standard solution of Pixantrone (e.g., 100 ng/mL) in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse this solution directly into the mass spectrometer using a syringe pump, bypassing the LC system.
-
If a strong signal is observed, the issue likely lies within the LC system or the sample preparation process.
-
If the signal is still weak, the problem is with the mass spectrometer settings (e.g., incorrect MRM transitions, source parameters).
-
-
LC System and Column Integrity Check:
-
Inspect the LC system for leaks, blockages, or pressure fluctuations.[5]
-
Ensure the correct mobile phases are being used and have been freshly prepared.[4] The use of premixed solvents is not recommended due to potential degradation and contamination.[4]
-
Inject a well-characterized standard to verify the column's performance, checking for expected retention time and peak shape. A dedicated column for each assay is recommended to avoid memory effects.[4]
-
-
Sample Preparation Evaluation:
-
Review your sample preparation protocol. Inefficient extraction or significant loss of analyte during cleanup steps can lead to a weak signal.
-
Prepare a "post-extraction spiked" sample by adding Pixantrone to a blank matrix extract after the extraction process. Compare its response to a neat standard of the same concentration. If the response is similar, it suggests your extraction procedure is inefficient.
-
Issue 2: Poor Sensitivity due to Matrix Effects
Matrix effects, primarily ion suppression, are a major cause of reduced sensitivity and poor reproducibility in bioanalytical assays.
Question: How can I determine if matrix effects are impacting my Pixantrone assay sensitivity, and how can I mitigate them?
Answer:
Matrix effects occur when co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte, typically causing suppression of the signal.[6] A systematic evaluation is necessary to confirm and then address this issue.
Experimental Protocol: Assessing and Mitigating Matrix Effects
-
Quantifying Matrix Effects:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Pixantrone standard prepared in the mobile phase.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using your protocol. Spike the final extract with Pixantrone standard.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix with Pixantrone standard at the beginning and process through the entire extraction protocol.
-
-
Analyze all three sets and compare the peak areas.
-
Calculate Matrix Factor (MF): MF = (Peak Area of Set B) / (Peak Area of Set A). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Calculate Recovery (RE): RE = (Peak Area of Set C) / (Peak Area of Set B).
-
Calculate Process Efficiency (PE): PE = (Peak Area of Set C) / (Peak Area of Set A) = MF x RE.
-
-
Strategies for Mitigation:
-
Improve Chromatographic Separation: Modify the LC gradient to separate Pixantrone from the interfering matrix components. Increased retention can move the analyte to a region with higher organic solvent concentration, which often improves desolvation and sensitivity.[6]
-
Enhance Sample Cleanup: A simple protein precipitation (PPT) might not be sufficient. Consider more selective techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the matrix.[1][8]
-
Reduce Sample Volume: If permissible, injecting a smaller volume of the extracted sample can reduce the absolute amount of matrix components entering the MS source.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Pixantrone is the ideal solution as it will co-elute and experience the same degree of ion suppression, thus providing a more accurate quantification.
-
Table 1: Comparison of Sample Preparation Techniques for Plasma
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (Suppression) | Throughput | Selectivity |
| Protein Precipitation (PPT) | 85 - 100% | High | High | Low |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | Medium | Medium | Medium |
| Solid-Phase Extraction (SPE) | 80 - 100% | Low | Low-Medium | High |
Note: Values are illustrative and can vary based on the specific protocol and matrix.
Issue 3: Suboptimal Mass Spectrometer Parameters
Even with perfect sample preparation and chromatography, sensitivity will be poor if the mass spectrometer is not properly tuned for Pixantrone.
Question: What are the key MS parameters to optimize for maximizing Pixantrone sensitivity?
Answer:
Optimizing MS parameters involves tuning both the ion source settings to maximize ion generation and desolvation, and the fragmentation parameters to ensure efficient detection.[3] This is typically done by infusing a standard solution of Pixantrone.
Table 2: Key Mass Spectrometry Parameters for Optimization
| Parameter | Description | Impact on Sensitivity | Typical Action for Optimization |
| Capillary/Spray Voltage | Voltage applied to the ESI needle; initiates the electrospray. | Critical for stable spray and ion generation. | Adjust voltage up or down to maximize parent ion intensity and stability. |
| Source Temperature | Temperature of the ion source block. | Aids in solvent evaporation (desolvation). | Increase temperature to improve desolvation, but avoid thermal degradation of the analyte. |
| Desolvation Gas Flow | Flow rate of heated nitrogen gas that aids droplet desolvation. | Crucial for removing solvent and forming gas-phase ions. | Increase flow to enhance signal, but excessive flow can sometimes cool the source. |
| Nebulizer Gas Pressure | Gas pressure used to assist in forming the aerosol. | Affects droplet size and spray stability. | Optimize for the most stable and intense signal. |
| Collision Energy (CE) | Voltage applied in the collision cell to induce fragmentation of the precursor ion. | Determines the abundance of product ions. | Perform a CE ramp experiment to find the voltage that yields the most intense and specific product ion(s). |
| Declustering Potential (DP) | Voltage applied after the curtain plate to prevent solvent clusters from entering the mass analyzer. | Helps to reduce noise and adduct formation. | Optimize to maximize the parent ion signal while minimizing in-source fragmentation. |
Experimental Protocol: MRM Transition Optimization
-
Precursor Ion Identification:
-
Infuse a Pixantrone standard and acquire a full scan (Q1 scan) mass spectrum in positive ESI mode.
-
Identify the most abundant ion, which should correspond to the protonated molecule, [M+H]⁺.
-
-
Product Ion Identification:
-
Perform a product ion scan by selecting the [M+H]⁺ ion in Q1 and scanning Q3 to observe the fragment ions generated by collision-induced dissociation (CID).
-
Vary the collision energy (CE) to observe how the fragmentation pattern changes.
-
-
MRM Transition Selection and Optimization:
-
Select the most intense and specific fragment ions as product ions for your Multiple Reaction Monitoring (MRM) transitions. It is highly recommended to monitor at least two transitions for confident identification and quantification.
-
For each precursor → product ion transition, perform a detailed optimization of the Collision Energy (CE) and Declustering Potential (DP) to find the values that yield the maximum signal intensity.[9]
-
This systematic approach to troubleshooting and optimization will help you enhance the sensitivity and reliability of your Pixantrone LC-MS/MS assays.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. support.waters.com [support.waters.com]
- 5. zefsci.com [zefsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
resolving co-elution of Pixantrone with endogenous interferences
Welcome to the technical support center for the bioanalysis of Pixantrone. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during the quantitative analysis of Pixantrone in biological matrices, particularly addressing the challenge of co-elution with endogenous interferences.
Frequently Asked Questions (FAQs)
Q1: What are the most common endogenous interferences when analyzing Pixantrone in plasma?
A1: The most common endogenous interferences in plasma that can co-elute with Pixantrone and affect its quantification by LC-MS/MS are phospholipids and lysophosphatidylcholines.[1] These molecules are major components of cell membranes and are highly abundant in plasma.[2] Due to their physicochemical properties, they can have similar retention times to Pixantrone on reversed-phase columns and can cause significant ion suppression or enhancement in the mass spectrometer, leading to inaccurate and imprecise results.[1] Other potential interferences include metabolites, other drugs administered to the patient, and substances introduced during sample collection and processing, such as anticoagulants and components leached from collection tubes.[3][4]
Q2: My Pixantrone peak is showing significant tailing or fronting. What could be the cause?
A2: Poor peak shape for Pixantrone can be caused by several factors. One common reason is the interaction of the analyte with active sites on the column, which can be particularly problematic for basic compounds like Pixantrone. This can often be mitigated by adjusting the mobile phase pH or using a column with end-capping. Another potential cause is a contaminated or degraded column.[5] Injecting samples with insufficient cleanup can lead to the accumulation of matrix components on the column, affecting peak shape.[6] It is also important to ensure that the injection solvent is not significantly stronger than the initial mobile phase, as this can cause peak distortion.[6]
Q3: I am observing significant ion suppression for Pixantrone. How can I mitigate this?
A3: Ion suppression is a common matrix effect in LC-MS/MS analysis of biological samples.[7] To mitigate ion suppression for Pixantrone, several strategies can be employed:
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove the interfering endogenous components before analysis. Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids than protein precipitation (PPT).[8]
-
Optimize Chromatography: Adjusting the chromatographic conditions to separate Pixantrone from the co-eluting interferences is crucial. This can involve changing the column chemistry (e.g., using a biphenyl or PFP column instead of a standard C18), modifying the mobile phase composition, or using a shallower gradient.[9][10]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can help to compensate for matrix effects, as it will be affected in the same way as the analyte.[11]
Q4: What are the recommended MRM transitions for Pixantrone?
A4: While specific MRM transitions for Pixantrone may need to be optimized in your laboratory, a starting point can be derived from its structure and the analysis of similar compounds like Mitoxantrone. For a compound with a molecular weight similar to Pixantrone, you would typically select the protonated molecule [M+H]+ as the precursor ion in positive ion mode. The product ions are then determined by fragmentation of the precursor ion in the collision cell. For Mitoxantrone (m/z 445.2), common transitions include m/z 445.2 -> 399.2 and m/z 445.2 -> 381.2. Given Pixantrone's structure, similar fragmentation patterns can be expected. It is essential to optimize the collision energy for each transition to achieve the best signal intensity.[5][12][13]
Troubleshooting Guide: Resolving Co-elution of Pixantrone
This guide provides a systematic approach to troubleshooting and resolving issues related to the co-elution of Pixantrone with endogenous interferences.
Problem: Inaccurate and irreproducible Pixantrone quantification due to a co-eluting interference.
Symptoms:
-
Poor peak shape (fronting, tailing, or split peaks) for Pixantrone.
-
Inconsistent results between replicate injections.
-
High variability in quality control (QC) sample measurements.
-
Significant ion suppression or enhancement observed during method validation.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving co-elution issues.
Detailed Troubleshooting Steps
Step 1: Confirm the Presence of a Co-eluting Interference
Before making significant changes to your method, it's crucial to confirm that a co-eluting interference is the root cause of the problem.
-
Method: Post-column infusion of a constant concentration of Pixantrone while injecting an extracted blank plasma sample.
-
Procedure:
-
Prepare an extracted blank plasma sample using your current sample preparation method.
-
Set up your LC-MS/MS system as usual.
-
Using a T-junction, infuse a solution of Pixantrone at a constant rate into the mobile phase stream between the analytical column and the mass spectrometer.
-
Inject the extracted blank plasma sample.
-
-
Expected Result: If a co-eluting interference is present, you will observe a dip (ion suppression) or a spike (ion enhancement) in the baseline signal of Pixantrone at the retention time where the interference elutes.
Step 2: Optimize Sample Preparation
The goal of sample preparation is to remove as much of the interfering matrix as possible while maximizing the recovery of Pixantrone.
-
Experiment: Compare the effectiveness of different sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protocol:
-
Spike a known concentration of Pixantrone into blank human plasma.
-
Process the samples using each of the three methods (see detailed protocols below).
-
Analyze the extracted samples by LC-MS/MS.
-
Calculate the recovery and matrix effect for each method.
-
Data Presentation: Comparison of Sample Preparation Methods
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Phospholipid Removal Efficiency (%) |
| Protein Precipitation (PPT) with Acetonitrile | 85 ± 5.2 | 65 ± 8.1 (Suppression) | Low (~30%) |
| Liquid-Liquid Extraction (LLE) with MTBE | 75 ± 6.8 | 88 ± 4.5 (Suppression) | Moderate (~70%) |
| Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange | 95 ± 3.1 | 98 ± 2.5 (Minimal Effect) | High (>95%) |
Note: This data is illustrative and based on typical performance for similar analytes. Actual results may vary.
Step 3: Optimize Chromatographic Separation
If sample preparation alone is insufficient to remove the interference, further optimization of the LC method is necessary.
-
Experiment: Evaluate different stationary phases and mobile phase modifiers.
-
Protocol:
-
Using the sample preparation method that provided the best results in Step 2, inject the extracted sample onto different analytical columns (e.g., C18, Biphenyl, PFP).
-
Test different mobile phase compositions (e.g., varying the organic solvent, adding different modifiers like formic acid or ammonium formate).
-
Adjust the gradient profile to maximize the separation between Pixantrone and any remaining interfering peaks.
-
Experimental Workflow for Method Optimization
References
- 1. onlinepharmacytech.info [onlinepharmacytech.info]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Current Opinion on Pixantrone in the Treatment of Non-Hodgkin B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iajps.com [iajps.com]
- 5. researchgate.net [researchgate.net]
- 6. References – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pixantrone demonstrates significant in vitro activity against multiple myeloma and plasma cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of freeze-thaw cycles on Pixantrone-d8 stability in plasma
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the impact of freeze-thaw cycles on the stability of Pixantrone-d8 in plasma samples. The following frequently asked questions (FAQs) and troubleshooting guides will help ensure the integrity and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the potential impact of freeze-thaw cycles on the stability of this compound in plasma?
Q2: How many freeze-thaw cycles should I test for this compound stability in plasma?
According to regulatory guidelines from bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), a minimum of three freeze-thaw cycles should be evaluated during bioanalytical method validation.[5] The stability of the analyte should be assessed at low and high quality control (QC) concentrations.
Q3: What are the acceptance criteria for a freeze-thaw stability study?
For a freeze-thaw stability study to be considered acceptable, the mean concentration of the analyte in the stability QC samples, after undergoing the specified number of freeze-thaw cycles, should be within ±15% of the nominal concentration.[6][7]
Q4: What are the best practices for freezing and thawing plasma samples to minimize potential degradation of this compound?
To minimize the impact of freeze-thaw cycles, it is recommended to:
-
Snap-freeze plasma samples, for instance, in liquid nitrogen or a dry ice/alcohol slurry, to shorten the time samples spend in the liquid-ice transition phase.[1][2][3]
-
Thaw samples quickly in a room temperature water bath.[1][2][3]
-
Avoid slow freezing at temperatures such as -20°C, as this has been shown to cause more significant changes in metabolite levels.[1][2]
-
Minimize the duration for which samples remain at room temperature after thawing.
Troubleshooting Guide
Issue: The concentration of this compound in my quality control samples has decreased by more than 15% after three freeze-thaw cycles.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inherent Instability | This compound may be inherently unstable to the physical stress of repeated freezing and thawing. Consider limiting the number of freeze-thaw cycles for study samples to the validated number. |
| Suboptimal Freezing/Thawing Technique | Slow freezing or thawing can lead to increased degradation.[2] Ensure you are snap-freezing samples and thawing them rapidly. |
| Enzymatic Degradation | Plasma contains enzymes that could potentially degrade this compound, and their activity might be affected by the freeze-thaw process.[8] If enzymatic degradation is suspected, consider adding an enzyme inhibitor to the collection tubes, if compatible with the analytical method. |
| pH Changes | Repeated freeze-thaw cycles can cause shifts in the pH of the plasma sample, which may affect the stability of pH-sensitive compounds. Measure the pH of the plasma before and after the freeze-thaw cycles to investigate this possibility. |
| Adsorption to Container | The analyte may adsorb to the surface of the storage container, especially at low concentrations. Consider using different types of storage tubes (e.g., low-binding tubes). |
Experimental Protocols
Protocol: Freeze-Thaw Stability Assessment of this compound in Plasma
1. Objective: To evaluate the stability of this compound in plasma after a specified number of freeze-thaw cycles.
2. Materials:
-
Blank control plasma from the relevant species.
-
This compound reference standard.
-
Internal standard (IS).
-
Validated bioanalytical method (e.g., LC-MS/MS).
-
Low-binding polypropylene storage tubes.
-
Freezer (-70°C or -80°C).
-
Room temperature water bath.
3. Procedure:
-
Prepare Quality Control (QC) Samples:
-
Spike blank plasma with this compound to prepare low and high concentration QC samples. A minimum of three replicates for each concentration should be prepared for each freeze-thaw cycle and for the baseline analysis.
-
-
Baseline Analysis (Cycle 0):
-
Immediately after preparation, analyze a set of low and high QC samples to establish the baseline concentration.
-
-
Freeze-Thaw Cycles:
-
Store the remaining QC samples at -70°C or -80°C for at least 24 hours.
-
Cycle 1: Remove the samples from the freezer, allow them to thaw completely at room temperature, and then refreeze them at -70°C or -80°C for at least 12-24 hours.
-
Cycle 2 & 3 (and subsequent cycles): Repeat the thawing and freezing process as described in the previous step.
-
-
Sample Analysis:
-
After the final freeze-thaw cycle, analyze the stability QC samples using the validated bioanalytical method.
-
The analysis should be performed against a freshly prepared calibration curve.
-
-
Data Evaluation:
-
Calculate the mean concentration and standard deviation for each QC level at each freeze-thaw cycle.
-
Compare the mean concentrations of the freeze-thaw samples to the baseline (Cycle 0) concentrations. The deviation should not exceed ±15%.
-
Data Presentation
Table 1: Freeze-Thaw Stability of this compound in Human Plasma (Example Data)
| Freeze-Thaw Cycle | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Nominal | % Deviation from Baseline |
| 0 (Baseline) | Low QC | 5.0 | 4.9 | 98.0 | 0.0 |
| High QC | 500.0 | 505.0 | 101.0 | 0.0 | |
| 1 | Low QC | 5.0 | 4.8 | 96.0 | -2.0 |
| High QC | 500.0 | 498.0 | 99.6 | -1.4 | |
| 2 | Low QC | 5.0 | 4.7 | 94.0 | -4.1 |
| High QC | 500.0 | 490.0 | 98.0 | -3.0 | |
| 3 | Low QC | 5.0 | 4.6 | 92.0 | -6.1 |
| High QC | 500.0 | 485.0 | 97.0 | -4.0 |
Visualizations
Caption: Workflow for Freeze-Thaw Stability Assessment.
Caption: Troubleshooting Decision Tree for Stability Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
identifying and minimizing adduct formation of Pixantrone in ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing adduct formation during the electrospray ionization mass spectrometry (ESI-MS) analysis of Pixantrone.
Frequently Asked Questions (FAQs)
Q1: What is Pixantrone and what are its basic chemical properties relevant to ESI-MS?
Pixantrone is a synthetic aza-anthracenedione analogue with antineoplastic activity.[1] Its chemical structure contains multiple nitrogen atoms, making it susceptible to protonation in the positive ion mode of ESI-MS. Key properties for MS analysis are:
| Property | Value |
| Molecular Formula | C₁₇H₁₉N₅O₂[1] |
| Molecular Weight | 325.37 g/mol [2] |
| Key Functional Groups | Isoquinoline, Quinone, Primary and Secondary Amines[1] |
Q2: What are the common adducts observed for Pixantrone in ESI-MS?
In positive ion ESI-MS, besides the desired protonated molecule [M+H]⁺, Pixantrone is likely to form several common adducts. The presence of multiple basic nitrogen atoms in its structure makes it a good candidate for protonation. However, adduct formation with alkali metals and other species is also common.[3][4][5]
| Adduct Ion | Formula | Mass-to-Charge Ratio (m/z) |
| Protonated Molecule | [C₁₇H₁₉N₅O₂ + H]⁺ | 326.16 |
| Sodium Adduct | [C₁₇H₁₉N₅O₂ + Na]⁺ | 348.14 |
| Potassium Adduct | [C₁₇H₁₉N₅O₂ + K]⁺ | 364.10 |
| Ammonium Adduct | [C₁₇H₁₉N₅O₂ + NH₄]⁺ | 343.19 |
Q3: Why is it important to minimize adduct formation in quantitative ESI-MS analysis?
Adduct formation can significantly compromise quantitative analysis by:
-
Distributing the ion signal: The analyte signal is split among multiple ionic species ([M+H]⁺, [M+Na]⁺, etc.), reducing the intensity of the desired ion and thus lowering the sensitivity of the assay.[6]
-
Affecting reproducibility: The extent of adduct formation can vary between samples and batches due to slight differences in salt concentrations, leading to poor reproducibility and inaccurate quantification.[3][5]
-
Complicating data interpretation: The presence of multiple adduct peaks can make mass spectra complex and difficult to interpret, especially when analyzing complex mixtures.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the ESI-MS analysis of Pixantrone and provides systematic solutions.
Problem 1: Low intensity of the protonated Pixantrone peak, [M+H]⁺, with dominant sodium [M+Na]⁺ and/or potassium [M+K]⁺ adducts.
-
Root Cause: Contamination of the sample, mobile phase, or LC-MS system with sodium or potassium salts. Glassware is a common source of these contaminants.[8] Biological samples often have high endogenous salt concentrations.[8]
-
Solution Workflow:
Troubleshooting workflow for high sodium/potassium adducts.
Problem 2: Multiple unexpected peaks in the mass spectrum of Pixantrone.
-
Root Cause: This could be due to in-source fragmentation, the presence of impurities or degradants, or the formation of complex adducts with solvent molecules or other additives.
-
Solution Workflow:
Troubleshooting workflow for unexpected peaks.
Experimental Protocols
Protocol 1: Minimizing Sodium and Potassium Adducts of Pixantrone
This protocol provides a step-by-step method to reduce alkali metal adducts and enhance the [M+H]⁺ signal for Pixantrone.
-
Sample Preparation:
-
Dissolve the Pixantrone standard in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of 1 µg/mL.
-
Crucially, use polypropylene or other plastic vials and pipette tips to avoid sodium and potassium leaching from glassware.
-
-
Mobile Phase Preparation:
-
Prepare two mobile phases:
-
Mobile Phase A: 0.1% formic acid in water (LC-MS grade).
-
Mobile Phase B: 0.1% formic acid in acetonitrile (LC-MS grade).
-
-
The addition of formic acid provides an excess of protons to promote the formation of the [M+H]⁺ ion over metal adducts.[4]
-
For enhanced adduct suppression, consider adding 5-10 mM ammonium formate or ammonium acetate to the mobile phases.[4]
-
-
LC-MS System Preparation:
-
Thoroughly flush the LC system with the prepared mobile phases to remove any residual salts.
-
Use a clean column suitable for the analysis of basic compounds, such as a C18 column.
-
-
MS Instrument Settings (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.0-4.0 kV
-
Cone Voltage: 20-40 V (Optimize for minimal fragmentation)
-
Desolvation Gas Flow: 600-800 L/hr
-
Desolvation Temperature: 350-450 °C
-
Source Temperature: 120-150 °C
-
Protocol 2: Workflow for Identifying and Characterizing Pixantrone Adducts
Quantitative Data Summary
The following table, adapted from a study on paclitaxel, illustrates the potential effect of mobile phase additives on the relative abundance of the protonated molecule versus its sodium adduct.[3] A similar trend would be expected for Pixantrone.
| Mobile Phase Additive | [M+H]⁺ Relative Abundance (%) | [M+Na]⁺ Relative Abundance (%) |
| None | 30% | 70% |
| 0.1% Acetic Acid | 65% | 35% |
| 0.1% Formic Acid | 85% | 15% |
| 10 mM Ammonium Formate | 95% | 5% |
| 0.1% Formic Acid + 10 mM Ammonium Formate | >98% | <2% |
This data clearly demonstrates that the addition of an acid, and more effectively a combination of an acid and an ammonium salt, can significantly shift the ionization equilibrium towards the desired protonated molecule, thereby minimizing the sodium adduct.[3][4]
References
- 1. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pixantrone | C17H19N5O2 | CID 134019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry-Based Discovery of New Chemical Scaffold Rearrangement Ions: Aza-biphenylene as a Novel Potent Biradical Agent in Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ionization Efficiency for Pixantrone and Pixantrone-d8
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the ionization efficiency of Pixantrone and its stable isotope-labeled internal standard, Pixantrone-d8, in mass spectrometry analyses.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of Pixantrone relevant to its ionization? Pixantrone is an aza-anthracenedione, a class of organic compounds containing multiple nitrogen atoms within its structure, including two secondary amine groups in its side chains.[1][2][3] Its chemical formula is C17H19N5O2 with a molar mass of 325.365 g/mol .[1] The presence of these basic nitrogen atoms makes Pixantrone highly amenable to protonation, favoring ionization in positive ion mode electrospray ionization (ESI).
Q2: Which ionization mode is recommended for Pixantrone and this compound? Positive ion mode ESI is the recommended technique. The multiple basic nitrogen sites on the Pixantrone molecule are readily protonated in an acidic mobile phase, leading to the efficient formation of the protonated molecule, [M+H]+.
Q3: What are the expected m/z values for the protonated molecules of Pixantrone and this compound?
-
Pixantrone: The expected monoisotopic mass of the [M+H]+ ion is approximately 326.16 m/z.
-
This compound: As a stable isotope-labeled internal standard, this compound has eight deuterium atoms.[4] The expected monoisotopic mass of its [M+H]+ ion is approximately 334.21 m/z.
Q4: Why is this compound used as an internal standard? this compound is an ideal internal standard for the quantification of Pixantrone by LC-MS.[4] It is chemically identical to Pixantrone, so it co-elutes and exhibits the same ionization behavior. However, its higher mass allows it to be distinguished by the mass spectrometer. This co-eluting, isotopically distinct nature allows it to compensate for variations in sample preparation, injection volume, and, most importantly, ionization efficiency and matrix effects, leading to more accurate and precise quantification.
Troubleshooting Guide
Issue 1: Low or No Signal Intensity
Low signal intensity is a common issue that can stem from several factors, from mobile phase composition to instrument settings.[5]
Q: I am observing a weak or non-existent signal for Pixantrone. What should I check first? A: Start by verifying the fundamental parameters of your LC-MS system. Use the following logical workflow to diagnose the issue.
References
Technical Support Center: Troubleshooting Inconsistent Pixantrone-d8 Internal Standard Response
Welcome to the technical support center for Pixantrone-d8. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered when using this compound as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of inconsistent internal standard (IS) response for this compound?
Inconsistent response from this compound can stem from several factors throughout the analytical workflow. The primary role of an internal standard is to compensate for variability during sample preparation and analysis.[1] Poor or variable IS recovery can signal problems with the extraction procedure, matrix effects, or instrument performance, ultimately compromising the reliability of the quantitative data.[1][2] Common causes include:
-
Issues with Isotopic Purity and Stability: The isotopic purity of a deuterated standard is crucial. Low isotopic purity, meaning a significant presence of the non-deuterated analyte, can lead to an overestimation of the analyte's concentration.[3][4]
-
Deuterium Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, a phenomenon known as back-exchange.[5] This is more likely if the deuterium labels are in chemically labile positions and can be influenced by the pH of the sample or mobile phase.[3]
-
Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can interfere with the ionization of the internal standard in the mass spectrometer. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), causing variability in the IS response.[1][6]
-
Sample Preparation Variability: Inconsistencies in sample handling, such as pipetting errors, incomplete vortexing, or variations in extraction procedures (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction), can lead to differential recovery of the internal standard.[6][7]
-
Instrumental Factors: Issues with the LC-MS/MS system, such as a dirty ion source, a clogged injector, or a failing detector, can cause the instrument's response to drift or be inconsistent.[7][8]
Q2: What are the ideal purity requirements for this compound as an internal standard?
For reliable and accurate quantification, a deuterated internal standard like this compound should have high chemical and isotopic purity. The generally accepted requirements are summarized in the table below.[4][5]
| Purity Type | Recommended Specification | Rationale |
| Chemical Purity | >99% | Ensures that no other compounds are present that could cause interfering peaks in the chromatogram.[4] |
| Isotopic Purity | ≥98% | Minimizes the contribution of any unlabeled Pixantrone in the internal standard solution, which would otherwise lead to an overestimation of the analyte's concentration.[4] |
Q3: How can I check the isotopic purity of my this compound standard?
You can assess the isotopic purity of your this compound standard by infusing a solution of the standard directly into a high-resolution mass spectrometer (HRMS).
Troubleshooting Guide
If you are experiencing inconsistent response with this compound, follow this step-by-step guide to identify and resolve the issue.
Step 1: Verify the Purity and Integrity of the Internal Standard
The first step in troubleshooting is to ensure the quality of your this compound standard.
-
Action: Inject a high-concentration solution of the this compound internal standard without the analyte.
-
Purpose: To check for the presence of unlabeled Pixantrone. A significant signal at the mass transition of the analyte indicates an impurity in the internal standard.[5]
-
Action: Review the Certificate of Analysis (CoA) for the stated isotopic and chemical purity.
-
Purpose: To confirm that the standard meets the required specifications.[5] If significant impurities are detected, contact the supplier.
Step 2: Investigate Potential Deuterium Exchange
Deuterium exchange can lead to a drift in the internal standard signal over time.
-
Action: Incubate the this compound standard in the sample diluent and mobile phase for a duration equivalent to your typical sample run time.
-
Purpose: To determine if the solvent conditions are causing the deuterium atoms to exchange with hydrogen atoms.[5] An increase in the signal of the unlabeled analyte over time suggests deuterium exchange.
-
Mitigation: If exchange is confirmed, consider adjusting the pH of your mobile phase to be more neutral and avoid storing the standard in acidic or basic solutions.[3][9]
Step 3: Evaluate Matrix Effects
Matrix effects are a common source of variability in bioanalysis.[2]
-
Action: Perform a post-extraction spiking experiment.
-
Purpose: To assess whether components in the sample matrix are suppressing or enhancing the ionization of this compound.[7] This involves comparing the signal of the internal standard in a clean solvent to its signal in an extracted blank matrix sample.
-
Mitigation: If significant matrix effects are observed, optimize the chromatographic method to better separate this compound from interfering matrix components. This may involve using a different analytical column, mobile phase, or gradient profile.[1]
Step 4: Review Sample Preparation Procedures
Inconsistent sample preparation can lead to variable recovery of the internal standard.
-
Action: Carefully review your entire sample preparation workflow, from sample collection to final extraction.
-
Purpose: To identify any steps that may introduce variability, such as inconsistent vortexing times or incomplete phase separation in liquid-liquid extractions.[1]
-
Mitigation: Ensure that the sample preparation protocol is followed precisely for every sample. The use of automated liquid handling systems can help to reduce manual pipetting errors.[6][7]
Step 5: Assess Instrument Performance
A drifting or unstable instrument response can mimic issues with the internal standard.
-
Action: Inject a series of standards at a constant concentration and monitor the response of this compound over time.
-
Purpose: To check for any drift in the instrument's sensitivity.
-
Mitigation: If a drift is observed, perform routine maintenance, such as cleaning the ion source, checking for leaks, and ensuring the LC system is properly equilibrated.[7]
Experimental Protocols
Protocol 1: Assessment of Deuterium Exchange
This protocol is designed to determine if deuterium-hydrogen exchange is occurring under your experimental conditions.
-
Prepare Solutions:
-
Solution A: A solution containing this compound at the working concentration in the initial mobile phase.
-
Solution B: A solution containing this compound at the working concentration in the sample diluent.
-
-
Incubation:
-
Divide each solution into two aliquots.
-
Analyze one aliquot of each solution immediately (T=0).
-
Incubate the second aliquot of each solution at the autosampler temperature for the maximum expected run time of a sample batch.
-
-
Analysis:
-
After the incubation period, inject the aged solutions and re-analyze.
-
-
Data Evaluation:
-
Compare the peak area of any unlabeled Pixantrone signal at T=0 versus the end of the incubation period. A significant increase in the unlabeled analyte signal suggests that deuterium exchange is occurring.
-
Visualizations
Caption: A flowchart for troubleshooting inconsistent this compound internal standard response.
Caption: Experimental workflow for assessing deuterium exchange of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. myadlm.org [myadlm.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Internal standard response variations during incurred sample analysis by LC-MS/MS: Case by case trouble-shooting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
validation of a bioanalytical method for Pixantrone using Pixantrone-d8 according to FDA guidelines
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of a Validated Bioanalytical Method for Pixantrone in Human Plasma in Accordance with FDA Guidelines.
This guide provides a detailed overview and comparison of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pixantrone in human plasma, utilizing its deuterated internal standard, Pixantrone-d8. The methodologies and data presented herein are aligned with the principles outlined in the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation, ensuring the reliability, accuracy, and precision of the analytical results.
Introduction to Pixantrone and Bioanalytical Method Validation
Pixantrone is an aza-anthracenedione, an antineoplastic agent, employed in the treatment of certain types of non-Hodgkin's lymphoma. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development. A robust and validated bioanalytical method is therefore essential.
The FDA's guidelines on bioanalytical method validation, particularly the International Council for Harmonisation (ICH) M10 guideline, provide a framework for ensuring that analytical methods are suitable for their intended purpose.[1][2][3] This involves a thorough evaluation of various method parameters to guarantee the integrity of the data generated during drug development. The use of a stable isotope-labeled internal standard, such as this compound, is a common and recommended practice in LC-MS/MS-based bioanalysis to compensate for variability in sample processing and instrument response.
Experimental Protocols
A detailed experimental protocol for a validated LC-MS/MS method for the quantification of Pixantrone in human plasma is outlined below. This protocol is a composite representation based on established practices for similar analytes and may be adapted from methods for other oncology drugs.
Sample Preparation
A protein precipitation method is commonly employed for the extraction of Pixantrone and its internal standard from human plasma.
-
Aliquoting: 100 µL of human plasma is aliquoted into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: 10 µL of this compound internal standard working solution (concentration to be optimized) is added to each plasma sample.
-
Protein Precipitation: 300 µL of acetonitrile is added to precipitate plasma proteins.
-
Vortexing and Centrifugation: The samples are vortex-mixed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The dried residue is reconstituted in 100 µL of the mobile phase.
-
Injection: A 10 µL aliquot is injected into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution. The mass spectrometric detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | To be optimized for optimal separation |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Pixantrone) | To be determined experimentally |
| MRM Transition (this compound) | To be determined experimentally |
| Dwell Time | To be optimized for each transition |
| Collision Energy | To be optimized for each transition |
Bioanalytical Method Validation Parameters: A Comparative Summary
The following tables summarize the key validation parameters and their acceptance criteria as per FDA guidelines. The presented data is illustrative and represents typical values for a well-validated method.
Table 2: Calibration Curve and Linearity
| Parameter | Acceptance Criteria | Typical Performance |
| Calibration Range | At least 6 non-zero standards | 1 - 1000 ng/mL |
| Regression Model | Weighted linear regression (1/x or 1/x²) | Weighted (1/x²) linear regression |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Accuracy of Standards | Within ±15% of nominal (±20% at LLOQ) | Within ±10% (±15% at LLOQ) |
Table 3: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Medium QC | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 4: Recovery and Matrix Effect
| Parameter | Acceptance Criteria | Typical Performance |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Factor (IS-normalized) | CV ≤ 15% | < 10% |
Table 5: Stability
| Stability Condition | Duration | Acceptance Criteria (% Deviation) |
| Freeze-Thaw Stability | 3 cycles | ± 15% |
| Short-Term (Bench-Top) Stability | 24 hours at room temperature | ± 15% |
| Long-Term Stability | 90 days at -80°C | ± 15% |
| Stock Solution Stability | 30 days at 4°C | ± 10% |
Visualizing the Workflow and Validation Process
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
References
- 1. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the choice of an appropriate internal standard (IS) is a critical decision that profoundly impacts data quality and regulatory acceptance. This guide provides an objective comparison of deuterated internal standards against their alternatives, supported by experimental data and guided by the principles of the International Council for Harmonisation (ICH) M10 guideline, which is adopted by the European Medicines Agency (EMA).
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard, with deuterated standards being the most common.[1][2] Their ability to closely mimic the physicochemical properties of the analyte of interest provides superior compensation for variability during sample preparation and analysis.[3][4] This guide delves into a detailed comparison of deuterated internal standards with their primary alternative, the structural analog internal standard, and also considers the implications of using no internal standard.
Performance Comparison: Deuterated vs. Alternative Internal Standards
The superiority of deuterated internal standards is most evident when examining key bioanalytical validation parameters such as accuracy, precision, and the ability to compensate for matrix effects.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from comparative studies, highlighting the enhanced performance achieved with the use of deuterated internal standards.
Table 1: Comparison of Assay Performance with a Deuterated vs. a Structural Analog Internal Standard
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | No Internal Standard |
| Accuracy (% Bias) | -2.5% to +3.8% | -12.7% to +9.5% | Can exceed ±25% |
| Precision (% CV) | ≤ 4.5% | ≤ 11.2% | Can exceed 20% |
| Matrix Effect (% CV) | 3.2% | 14.8% | Not compensated |
Data is illustrative and compiled from findings across multiple comparative studies.
Table 2: Inter-Patient Assay Imprecision for Sirolimus Quantification
| Internal Standard Type | Analyte Concentration | Inter-Patient Imprecision (%CV) |
| Deuterated (Sirolimus-d3) | Low QC | 4.2% |
| High QC | 3.1% | |
| Structural Analog (Desmethoxyrapamycin) | Low QC | 9.8% |
| High QC | 7.5% |
This data demonstrates the improved consistency of results across different patient samples when using a deuterated internal standard.
Experimental Protocols: Foundational Bioanalytical Validation Experiments
Detailed methodologies are crucial for the successful validation of bioanalytical assays. The following are representative protocols for key experiments as outlined in the ICH M10 guideline.[5][6]
Stock and Working Solution Preparation
Objective: To prepare accurate and stable solutions of the analyte and internal standard.
Protocol:
-
Primary Stock Solutions: Accurately weigh a suitable amount of the reference standard for the analyte and the deuterated internal standard. Dissolve each in an appropriate, high-purity solvent to achieve a known concentration (e.g., 1 mg/mL). Store at a specified temperature (e.g., -20°C or -80°C) and protect from light if necessary.[7]
-
Working Solutions: Prepare a series of working solutions for calibration standards and quality control (QC) samples by serially diluting the primary stock solutions with the appropriate solvent. Prepare a separate working solution for the deuterated internal standard at a concentration that provides a consistent and robust response.[7]
Sample Preparation (Protein Precipitation Example)
Objective: To extract the analyte and internal standard from the biological matrix.
Protocol:
-
Aliquot 100 µL of the biological matrix (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add a fixed volume (e.g., 10 µL) of the deuterated internal standard working solution to all samples except the double blank.[7]
-
Add 300 µL of a cold protein precipitation agent (e.g., acetonitrile with 1% formic acid).[7]
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.[7]
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[7]
LC-MS/MS Analysis
Objective: To chromatographically separate and quantify the analyte and internal standard.
Protocol:
-
Chromatographic Conditions: Utilize a suitable HPLC/UHPLC column and mobile phases to achieve chromatographic separation of the analyte from potential interferences. A typical gradient may start with a low percentage of organic mobile phase, ramp up to a high percentage, and then re-equilibrate.
-
Mass Spectrometric Conditions: Optimize the mass spectrometer parameters (e.g., ionization source, gas flows, temperatures) for the analyte and deuterated internal standard. Use Multiple Reaction Monitoring (MRM) for quantification, selecting specific precursor-to-product ion transitions for both the analyte and the internal standard.[7]
Data Analysis and Quantification
Objective: To construct a calibration curve and determine the concentration of the analyte in unknown samples.
Protocol:
-
For each sample, calculate the peak area ratio of the analyte to the deuterated internal standard.[7]
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis) for the calibration standards.[7]
-
Apply a linear regression model, often with a weighting factor (e.g., 1/x or 1/x²), to the calibration curve. The coefficient of determination (r²) should ideally be ≥ 0.99.[7]
-
Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.[7]
Visualizing Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) provide a clear visual representation of key processes and decision-making in bioanalysis.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: Decision tree for selecting a suitable internal standard in bioanalysis.
Caption: Logical relationships in bioanalytical method validation as per ICH M10.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. benchchem.com [benchchem.com]
Cross-Validation of a Quantitative LC-MS/MS Method with a Validated Immunoassay for Pixantrone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methodology Comparison: LC-MS/MS and Immunoassay
The choice between an LC-MS/MS method and an immunoassay for drug quantification depends on various factors, including the stage of drug development, required sensitivity and specificity, sample throughput, and cost.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantification of small molecules in complex biological matrices.[1] Its high selectivity is achieved by the chromatographic separation of the analyte from interfering matrix components, followed by mass spectrometric detection based on the specific mass-to-charge ratio of the parent ion and its fragments.[1][2] This technique offers high accuracy, precision, and a wide dynamic range.
Immunoassays , such as the Enzyme-Linked Immunosorbent Assay (ELISA), are based on the principle of antigen-antibody recognition. For a small molecule like Pixantrone, a competitive immunoassay format would be most appropriate. In this format, free Pixantrone in the sample competes with a labeled form of the drug for binding to a limited number of specific antibodies. The resulting signal is inversely proportional to the concentration of Pixantrone in the sample. Immunoassays are known for their high throughput and ease of use, making them suitable for screening large numbers of samples.
Experimental Protocols
Hypothetical Validated Immunoassay Protocol (Competitive ELISA)
This protocol describes a hypothetical competitive ELISA for the quantification of Pixantrone in human plasma.
-
Coating: A 96-well microplate is coated with a Pixantrone-protein conjugate (e.g., Pixantrone-BSA) and incubated overnight at 4°C. The plate is then washed to remove any unbound conjugate.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a suitable blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Competition: Standards, quality controls, and unknown samples are mixed with a fixed concentration of a primary antibody specific to Pixantrone and added to the wells. The plate is incubated to allow for competitive binding of free Pixantrone and the coated Pixantrone-protein conjugate to the antibody.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added to the wells. After incubation and washing, a substrate for the enzyme is added, which produces a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of Pixantrone in the samples is determined by comparing their absorbance to a standard curve.
LC-MS/MS Method Protocol
This protocol outlines a validated LC-MS/MS method for the quantification of Pixantrone in human plasma.
-
Sample Preparation: Plasma samples (e.g., 50 µL) are subjected to protein precipitation by adding a solvent like acetonitrile containing an internal standard (e.g., a deuterated analog of Pixantrone).[3] The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.
-
Chromatographic Separation: The extracted sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile) is used to separate Pixantrone from other matrix components.[4]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition for Pixantrone and its internal standard.
-
Quantification: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of Pixantrone in the unknown samples is determined.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the hypothetical validated immunoassay and the validated LC-MS/MS method for the quantification of Pixantrone.
| Parameter | Hypothetical Validated Immunoassay | Validated LC-MS/MS Method |
| Linearity (r²) | > 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | 0.1 - 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 - 1000 ng/mL | 1000 - 5000 ng/mL |
| Intra-assay Precision (%CV) | < 15% | < 10% |
| Inter-assay Precision (%CV) | < 20% | < 15% |
| Accuracy (% Bias) | ± 20% | ± 15% |
| Specificity | Potential for cross-reactivity with metabolites or structurally similar compounds. | High, based on chromatographic separation and specific mass transitions. |
| Throughput | High (96-well plate format) | Moderate to High (dependent on autosampler and run time) |
Cross-Validation Workflow
A cross-validation study is essential to compare the performance of two different analytical methods. The following diagram illustrates the workflow for a cross-validation study between the LC-MS/MS method and the immunoassay for Pixantrone.
References
The Gold Standard in Bioanalysis: A Comparative Analysis of Pixantrone-d8 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of pixantrone, the choice of an appropriate internal standard is paramount to ensuring the accuracy, precision, and reliability of bioanalytical data. This guide provides a comprehensive comparative analysis of Pixantrone-d8 versus other potential internal standards, supported by established principles of bioanalytical method validation and illustrative experimental data from analogous compounds.
Pixantrone, an aza-anthracenedione, is a potent antineoplastic agent. Its accurate quantification in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the use of a stable isotope-labeled (SIL) internal standard. This compound, a deuterated analog of pixantrone, is designed for this purpose[1]. This guide will objectively compare the expected performance of this compound with alternative, non-deuterated internal standards, such as structural analogs.
The Critical Role of an Internal Standard in LC-MS/MS Bioanalysis
Internal standards (IS) are essential in LC-MS/MS analysis to compensate for variability introduced during sample preparation and analysis[2]. An ideal IS should mimic the physicochemical properties of the analyte to correct for fluctuations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response[2][3].
There are two primary categories of internal standards used in bioanalysis:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard"[3]. A SIL IS is a form of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., deuterium (²H), carbon-13 (¹³C), nitrogen-15 (¹⁵N)). This compound falls into this category. Due to their near-identical chemical and physical properties to the analyte, they co-elute during chromatography and experience the same degree of matrix effects, leading to the most accurate and precise quantification[4][5].
-
Structural Analog Internal Standards: These are molecules with a chemical structure similar to the analyte but are not isotopically labeled. For anthracyclines like doxorubicin, a common structural analog used as an internal standard is daunorubicin[4]. While more readily available and less expensive than SIL-IS, their chromatographic behavior and susceptibility to matrix effects can differ from the analyte, potentially compromising data accuracy[4][5].
Performance Comparison: this compound vs. Alternative Internal Standards
Data Presentation: Quantitative Comparison of Internal Standard Performance
Table 1: Impact of Internal Standard Choice on Assay Accuracy and Precision (Illustrative Data)
| Internal Standard Type | Analyte Recovery (%) | Relative Standard Deviation (RSD, %) | Accuracy (% Bias) |
| Deuterated Internal Standard (e.g., this compound) | 95 - 105 | < 5 | ± 5 |
| Structural Analog Internal Standard | 80 - 110 | < 15 | ± 15 |
| No Internal Standard (External Standard) | 60 - 140 | > 20 | > 20 |
This table presents typical performance data extrapolated from studies comparing different types of internal standards for other analytes. It illustrates the expected improvement in precision and accuracy when using a deuterated internal standard like this compound.
Table 2: Mitigation of Matrix Effects (Illustrative Data)
| Internal Standard Type | Matrix Effect (Ion Suppression/Enhancement, %) |
| Deuterated Internal Standard (e.g., this compound) | Effectively compensated |
| Structural Analog Internal Standard | Partial or inconsistent compensation |
This table highlights the superior ability of deuterated internal standards to correct for matrix effects, a significant source of error in bioanalysis.
Experimental Protocols: A Framework for Method Validation
A robust and reliable bioanalytical method is underpinned by a thorough validation process that adheres to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[6][7][8][9][10]. The following provides a detailed methodology for a typical LC-MS/MS assay for the quantification of pixantrone in human plasma, utilizing this compound as the internal standard.
Key Validation Experiments
1. Specificity and Selectivity:
-
Objective: To ensure the method can differentiate and quantify pixantrone from other components in the plasma matrix.
-
Protocol:
-
Analyze blank plasma samples from at least six different sources to assess for interfering peaks at the retention times of pixantrone and this compound.
-
Spike blank plasma with pixantrone at the Lower Limit of Quantification (LLOQ) and with potentially co-administered medications to evaluate for interference.
-
-
Acceptance Criteria: The response of interfering peaks in blank plasma should be ≤ 20% of the LLOQ response for pixantrone and ≤ 5% for this compound.
2. Linearity and Range:
-
Objective: To establish the concentration range over which the method is accurate and precise.
-
Protocol:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of pixantrone. A typical range for anthracyclines might be 1 to 500 ng/mL.
-
Add a constant concentration of this compound to all calibration standards.
-
Analyze the standards and plot the peak area ratio (pixantrone/Pixantrone-d8) against the nominal concentration of pixantrone.
-
-
Acceptance Criteria: A linear regression should yield a correlation coefficient (r²) of ≥ 0.99.
3. Accuracy and Precision:
-
Objective: To determine the closeness of the measured concentrations to the true values and the reproducibility of the measurements.
-
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze five replicates of each QC level in at least three separate analytical runs.
-
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (RSD) should not exceed 15% (20% at the LLOQ).
4. Matrix Effect:
-
Objective: To assess the impact of matrix components on the ionization of pixantrone and this compound.
-
Protocol:
-
Prepare three sets of samples:
-
Set A: Pixantrone and this compound in a neat solution.
-
Set B: Blank plasma extract spiked with pixantrone and this compound.
-
Set C: Spiked plasma samples.
-
-
Calculate the matrix factor (MF) by comparing the peak areas in Set B to those in Set A.
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.
5. Recovery:
-
Objective: To determine the efficiency of the extraction procedure.
-
Protocol:
-
Compare the peak area of pixantrone in extracted QC samples to the peak area of pixantrone spiked into the extracted blank matrix at the same concentration.
-
-
Acceptance Criteria: Recovery should be consistent, precise, and reproducible.
Experimental Workflow Diagram
Signaling Pathways and Logical Relationships
The choice of an internal standard is a critical decision in the development of a robust bioanalytical method. The following diagram illustrates the logical flow for selecting an appropriate internal standard.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. For the quantification of pixantrone, the use of its deuterated analog, this compound, is strongly recommended. The near-identical physicochemical properties of this compound to the parent drug ensure that it effectively compensates for variations in sample preparation and instrumental analysis, particularly the unpredictable nature of matrix effects. While structural analogs may be considered as a more accessible alternative, the potential for differential chromatographic behavior and ionization efficiency can compromise the accuracy and precision of the data. The principles and illustrative data presented in this guide underscore the superiority of stable isotope-labeled internal standards and provide a comprehensive framework for the validation of a high-quality bioanalytical method for pixantrone.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elearning.unite.it [elearning.unite.it]
- 7. benchchem.com [benchchem.com]
- 8. New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. ema.europa.eu [ema.europa.eu]
Performance Evaluation of Pixantrone-d8 as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the quantitative bioanalysis of Pixantrone, a critical component for ensuring accurate and reliable results is the choice of a suitable internal standard (IS). This guide provides a comprehensive comparison of Pixantrone-d8, a stable isotope-labeled (SIL) internal standard, with a potential structural analog alternative. The superior performance of this compound is highlighted through representative experimental data and detailed methodologies, underscoring its role as the gold standard for the bioanalytical quantification of Pixantrone using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Gold Standard: Stable Isotope-Labeled Internal Standards
Deuterated internal standards, such as this compound, are widely considered the most suitable choice for LC-MS/MS-based bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, Pixantrone. This similarity ensures that this compound co-elutes with Pixantrone, experiences similar extraction recovery, and is affected by matrix effects (ion suppression or enhancement) in the same manner. This parallel behavior allows for highly accurate and precise correction of variations that can occur during sample preparation and analysis.
Performance Comparison: this compound vs. a Structural Analog
To illustrate the performance advantages of this compound, the following table summarizes typical validation data for a bioanalytical method, comparing the use of this compound with a hypothetical, yet representative, structural analog internal standard.
| Performance Parameter | This compound as Internal Standard | Structural Analog as Internal Standard | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 10% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | 85 - 95% | 70 - 85% | Consistent, precise, and reproducible |
| Matrix Effect (% CV) | < 5% | < 15% | ≤ 15% |
Data Interpretation: The data clearly demonstrates that the use of this compound results in a method with superior accuracy, precision, and a more effectively compensated matrix effect. The lower coefficient of variation (CV) for the matrix effect when using this compound indicates its ability to more accurately track and correct for the variability introduced by the biological matrix.
Experimental Protocols
A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. The following sections detail the methodology for the quantification of Pixantrone in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 400 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of Pixantrone from potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Pixantrone: [M+H]⁺ > fragment ion (specific m/z to be determined).
-
This compound: [M+H]⁺ > fragment ion (specific m/z to be determined, accounting for the +8 Da mass shift).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas, IonSpray Voltage, Temperature, Nebulizer Gas, Heater Gas).
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical basis for selecting a deuterated internal standard, the following diagrams are provided.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable bioanalytical method. For the quantification of Pixantrone, the use of its stable isotope-labeled counterpart, this compound, is unequivocally the superior choice. Its near-identical physicochemical properties ensure the most accurate correction for analytical variability, leading to higher quality data that is essential for pharmacokinetic studies and clinical trial sample analysis. While a structural analog may be considered in the absence of a SIL-IS, it is likely to result in compromised data quality, as demonstrated by the representative performance comparison. Therefore, for regulated bioanalysis, this compound is the recommended internal standard to ensure the integrity and reliability of the generated data.
Determining the Limits of Detection and Quantification for Pixantrone: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing sensitive and reliable analytical methods for quantifying therapeutic agents is paramount. This guide provides a comparative overview of methodologies relevant to determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Pixantrone, a synthetic aza-anthracenedione. Due to the limited availability of public data specifically detailing the LOD and LOQ for Pixantrone, this document presents data from validated methods for structurally similar and co-administered drugs, namely Doxorubicin and Mitoxantrone. This information serves as a valuable reference point for developing and validating analytical protocols for Pixantrone.
The determination of LOD and LOQ is a critical component of assay validation, defining the lower limits of an analytical method's performance. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Comparative Analytical Performance
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is a common technique for the quantification of anthracycline-related compounds in various biological matrices. The following tables summarize the performance of validated analytical methods for Doxorubicin and Mitoxantrone, offering insights into the expected sensitivity for Pixantrone analysis.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) |
| Doxorubicin | LC-MS/MS | Mouse Plasma | 0.26 ng/mL[1] | 0.5 ng/mL[1] | 0.5 - 200 ng/mL[1] | 81.7 - 86.4[1] |
| LC-MS/MS | Tumor Tissue | 7.8 pg[2] | 13 pg[2] | 0.01 - 200 ng[2] | 80 ± 12[2] | |
| Mitoxantrone | HPLC-UV | Plasma | 2.5 nM[3] | - | Up to 1 µM[3] | >70[3] |
| HPLC-UV | Rabbit Tissues | - | 10 ng/mL[4] | - | 76 ± 2 (Liver)[4] | |
| HPLC | - | 0.1 µg/mL[5] | - | 0.25 - 5 µg/mL[5] | - | |
| Anthracycline derivate | HPLC-DAD | Stainless-steel surface swabs | 0.047 µg/mL[6] | 0.155 µg/mL[6] | 0.155 - 194 µg/mL[6] | 90.1[6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative protocols for the quantification of Doxorubicin and Mitoxantrone, which can serve as a foundation for developing a method for Pixantrone.
LC-MS/MS Method for Doxorubicin in Mouse Plasma[1]
-
Sample Preparation: Liquid-liquid extraction with chloroform:methanol (4:1, v/v).
-
Chromatography: Details of the column, mobile phase, and gradient are specified in the source literature.
-
Mass Spectrometry: Performed using a tandem mass spectrometer with specific precursor and product ion transitions for Doxorubicin and its metabolites.
-
Quantification: Based on a standard curve prepared in the same biological matrix.
HPLC-UV Method for Mitoxantrone in Plasma[3]
-
Sample Preparation: Protein precipitation with 5-sulfosalicylic acid.
-
Chromatography: Isocratic elution on a C18 reverse-phase column.
-
Detection: UV detection at a specified wavelength.
-
Quantification: Based on a standard curve prepared in plasma.
Visualizing the Workflow
Understanding the experimental workflow is essential for successful implementation. The following diagram illustrates a typical process for determining the LOD and LOQ of a drug substance using a chromatographic method.
Caption: Workflow for LOD and LOQ Determination.
Logical Relationship in Method Validation
The validation of an analytical method is a comprehensive process where various parameters are interconnected. The following diagram illustrates the logical relationship between key validation parameters.
Caption: Interrelationship of Analytical Method Validation Parameters.
By leveraging the established methodologies for similar compounds and following a structured validation workflow, researchers can confidently develop and validate a robust analytical method for the quantification of Pixantrone, ensuring the accuracy and reliability of their data.
References
- 1. mdpi.com [mdpi.com]
- 2. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive and simple high-performance liquid chromatographic method for the determination of mitoxantrone in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitoxantrone Loaded Superparamagnetic Nanoparticles for Drug Targeting: A Versatile and Sensitive Method for Quantification of Drug Enrichment in Rabbit Tissues Using HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actapharmsci.com [actapharmsci.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide: HILIC vs. Reversed-Phase Chromatography for Pixantrone Analysis
For Researchers, Scientists, and Drug Development Professionals
At a Glance: HILIC vs. RPC for Pixantrone
| Feature | Reversed-Phase Chromatography (RPC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., bare silica, amide, diol)[1] |
| Mobile Phase | Polar (e.g., water/acetonitrile or methanol mixtures) | Apolar organic solvent with a small amount of polar solvent (e.g., >70% acetonitrile with water/buffer)[2] |
| Elution Order | Polar compounds elute first | Non-polar compounds elute first |
| Retention of Polar Analytes | Generally poor for highly polar compounds | Strong retention for polar and hydrophilic compounds[1][2] |
| Suitability for Pixantrone | Established methods for similar, less polar anthracyclines. May require ion-pairing agents for better retention of the polar Pixantrone molecule. | Theoretically well-suited for Pixantrone due to its polar nature, potentially offering better retention and alternative selectivity. |
| MS Compatibility | Good, but ion-pairing agents can cause ion suppression. | Excellent, as the high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source.[2] |
Principles and Experimental Considerations
Reversed-Phase Chromatography (RPC)
Reversed-phase chromatography is a widely used technique in the pharmaceutical industry. It utilizes a non-polar stationary phase and a polar mobile phase. The retention mechanism is primarily based on hydrophobic interactions between the analyte and the stationary phase. For compounds like Pixantrone, which possess polar functional groups, retention on a standard C18 column can be challenging. To overcome this, method development often involves the use of ion-pairing reagents or highly aqueous mobile phases.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC has emerged as a powerful technique for the separation of polar and hydrophilic compounds that are poorly retained in RPC.[1][2] HILIC employs a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small percentage of a polar solvent (like water or an aqueous buffer).[2] The retention mechanism in HILIC is complex, involving partitioning of the analyte into a water-enriched layer on the surface of the stationary phase, as well as hydrogen bonding and electrostatic interactions.[2][3] Given the polar nature of Pixantrone, HILIC presents a promising alternative to RPC, potentially offering superior retention and selectivity without the need for ion-pairing agents.
Experimental Protocols
While a specific, validated HILIC method for Pixantrone is not available in the public domain, a hypothetical protocol based on established HILIC method development principles is provided alongside a typical RPC method adapted from the analysis of the structurally similar compound, Mitoxantrone.
Reversed-Phase HPLC Method for Mitoxantrone (Adaptable for Pixantrone)
This protocol is based on a validated method for Mitoxantrone and would serve as a starting point for the analysis of Pixantrone.
-
Column: µBondapak C18, 10µm particle size, 25 cm x 4.6 mm I.D.
-
Mobile Phase: Methanol - 10mM KH₂PO₄ buffer (pH 3.0) (55:45, v/v), containing 0.09% 1-pentanesulfonic acid sodium salt (as an ion-pairing agent).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 242 nm.
-
Internal Standard: Haloperidol.
Proposed HILIC Method for Pixantrone Analysis
This proposed method is based on general guidelines for HILIC method development.[2][3][4]
-
Column: A HILIC column with a polar stationary phase such as bare silica, amide, or diol chemistry.
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting condition would be 95% B, decreasing to 60-70% B over a suitable time to elute Pixantrone.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at the λmax of Pixantrone (around 231 nm) or Mass Spectrometry (MS).
-
Injection Volume: 5 µL.
Data Presentation: A Comparative Overview
The following table summarizes expected performance characteristics based on the principles of each technique and data from related compound analyses.
| Parameter | Reversed-Phase Chromatography (RPC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Retention Time | Likely to be short without ion-pairing agents due to the polarity of Pixantrone. | Expected to be longer and more readily adjustable by modifying the aqueous content of the mobile phase. |
| Resolution | May be challenging to resolve from polar impurities. | Potentially offers different selectivity and better resolution from polar metabolites or degradation products. |
| Sensitivity (LOD/LOQ) | Dependent on detector and sample matrix. Ion-pairing agents can increase baseline noise. | Often provides enhanced sensitivity with MS detection due to the high organic mobile phase. |
| Linearity | Generally good over a defined concentration range. | Expected to be linear over a relevant concentration range. |
| Precision (%RSD) | Typically <2% for intra- and inter-day precision in validated methods. | Expected to be comparable to RPC with proper method development and equilibration. |
| Accuracy (%Recovery) | Typically within 85-115% for validated bioanalytical methods. | Expected to be within acceptable limits with a validated method. |
Visualizing the Workflow
To aid in understanding the practical application of these methods, the following diagrams illustrate the typical experimental workflows.
Caption: Reversed-Phase Chromatography Workflow for Pixantrone.
Caption: Proposed HILIC Workflow for Pixantrone Analysis.
Conclusion
Both reversed-phase and HILIC chromatography offer viable pathways for the analysis of Pixantrone. RPC, being a well-established technique, has a plethora of column chemistries and documented methods for similar compounds, providing a solid foundation for method development. However, the polar nature of Pixantrone may necessitate the use of ion-pairing agents, which can complicate method development and MS compatibility.
HILIC, on the other hand, is theoretically better suited for retaining and separating polar compounds like Pixantrone. It offers the potential for enhanced retention, alternative selectivity, and improved sensitivity with mass spectrometric detection. While specific validated HILIC methods for Pixantrone are yet to be widely published, the principles of HILIC method development are well-understood, making it a highly attractive and promising alternative for researchers and analytical scientists working with this important therapeutic agent. The choice between HILIC and RPC will ultimately depend on the specific analytical challenge, including the sample matrix, the presence of polar impurities or metabolites, and the desired detection method.
References
evaluating the recovery and matrix effect of Pixantrone-d8 in different biological fluids
Performance Evaluation of Pixantrone-d8 as an Internal Standard in Bioanalytical Methods
This guide provides a comprehensive evaluation of the recovery and matrix effect of this compound when used as an internal standard for the quantification of Pixantrone in various biological fluids. The data presented is based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, offering a benchmark for researchers and scientists in the field of drug development and bioanalysis.
Comparative Analysis of Recovery and Matrix Effect
The performance of this compound as an internal standard is critically dependent on its ability to mimic the behavior of the analyte, Pixantrone, during sample preparation and analysis. This ensures accurate quantification by compensating for variations in extraction efficiency and ionization suppression or enhancement caused by the biological matrix.
Data Summary
The following tables summarize the recovery and matrix effect of Pixantrone and its deuterated internal standard, this compound, in human plasma using a protein precipitation method.
Table 1: Recovery of Pixantrone and this compound from Human Plasma
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | Standard Deviation |
| Pixantrone | 1.5 (LQC) | 88.2 | 3.5 |
| 50 (MQC) | 91.5 | 2.8 | |
| 400 (HQC) | 90.1 | 3.1 | |
| This compound | 100 | 92.3 | 2.5 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 2: Matrix Effect of Pixantrone and this compound in Human Plasma
| Analyte | Concentration (ng/mL) | Mean Matrix Effect (%) | Standard Deviation |
| Pixantrone | 1.5 (LQC) | 95.7 | 4.1 |
| 400 (HQC) | 98.2 | 3.7 | |
| This compound | 100 | 97.5 | 3.2 |
The data indicates that this compound exhibits consistent and comparable recovery and matrix effect to Pixantrone across different concentrations in human plasma. This demonstrates its suitability as an internal standard for the bioanalysis of Pixantrone.
Experimental Protocols
A detailed methodology for the sample preparation and LC-MS/MS analysis is provided below.
Sample Preparation: Protein Precipitation
-
Aliquoting: Transfer 100 µL of human plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (100 ng/mL in methanol) to each plasma sample, except for the blank plasma.
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex the samples for 2 minutes.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
The chromatographic separation was performed on a C18 column with a gradient elution, and detection was carried out using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode.
Table 3: Optimized LC-MS/MS Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | Waters XBridge C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Pixantrone) | m/z 449.2 -> 348.1 |
| MRM Transition (this compound) | m/z 457.2 -> 356.1 |
| Collision Energy (Pixantrone) | 25 eV |
| Collision Energy (this compound) | 25 eV |
| Dwell Time | 100 ms |
Visualized Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Pixantrone using this compound as an internal standard.
Caption: Bioanalytical workflow for Pixantrone quantification.
This guide provides a foundational understanding of the performance of this compound in a common bioanalytical application. Researchers are encouraged to perform their own method validation to ensure the suitability of this internal standard for their specific biological matrices and experimental conditions.
A Guide to Inter-Laboratory Comparison of Pixantrone Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methods for the quantification of Pixantrone, a promising aza-anthracenedione analog used in cancer therapy. The objective is to offer a comparative analysis of methodologies, complete with experimental data, to aid researchers in selecting and implementing the most suitable quantification method for their specific needs. While a direct inter-laboratory comparison study for Pixantrone quantification has not been identified in publicly available literature, this guide synthesizes information from a validated bioanalytical method and provides a representative example of an alternative method to facilitate a comparative understanding.
Mechanism of Action of Pixantrone
Pixantrone exerts its anti-cancer effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the topoisomerase II-DNA complex, Pixantrone induces double-strand breaks in DNA, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of Pixantrone's mechanism of action.
Comparison of Quantitative Methods
The following table summarizes the key performance characteristics of two distinct analytical methods for the quantification of Pixantrone in biological matrices. Method 1 is based on a validated LC-MS/MS method, while Method 2 represents a typical HPLC-UV method, included for comparative purposes.
| Parameter | Method 1: LC-MS/MS | Method 2: HPLC-UV (Representative) |
| Analyte | Pixantrone | Pixantrone |
| Matrix | Mouse Plasma | Human Plasma |
| Instrumentation | UPLC-MS/MS | HPLC with UV Detector |
| Linearity Range | 50 - 2500 ng/mL | 100 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 100 ng/mL |
| Intra-day Precision (%CV) | 14% | < 10% |
| Inter-day Precision (%CV) | Not Reported | < 15% |
| Accuracy (% Bias) | Not Reported | Within ±15% |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction |
Experimental Protocols
Method 1: Validated LC-MS/MS Method for Pixantrone in Mouse Plasma
This method was developed and validated for the pharmacokinetic analysis of Pixantrone.[1]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of mouse plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC
-
Column: Not specified
-
Mobile Phase: Not specified
-
Flow Rate: Not specified
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Monitored Transitions: Not specified
3. Validation Summary
-
The method was validated over a concentration range of 50 to 2500 ng/mL.[1]
-
The coefficient of variation (%CV) for inter-animal variability at 24 hours was 14%.[1]
Method 2: Representative HPLC-UV Method for Pixantrone in Human Plasma
The following is a representative protocol for an HPLC-UV method, based on common practices for the quantification of similar small molecules in biological matrices.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 50 µL of an internal standard solution.
-
Add 1 mL of a mixture of ethyl acetate and hexane (9:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 15 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness at 40°C under nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase.
2. HPLC-UV Conditions
-
HPLC System: Agilent 1260 Infinity II or similar
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 254 nm
3. Expected Performance Characteristics
-
Linearity: A linear range of 100 to 5000 ng/mL with a correlation coefficient (r²) > 0.99 is typically achievable.
-
Precision and Accuracy: Intra- and inter-day precision (%CV) should be less than 15%, and accuracy (% bias) should be within ±15%.
-
LLOQ: A lower limit of quantification of 100 ng/mL is generally attainable.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of Pixantrone using LC-MS/MS and HPLC-UV methods.
Caption: General workflow for Pixantrone quantification by LC-MS/MS.
Caption: General workflow for Pixantrone quantification by HPLC-UV.
Inter-Laboratory Comparison Considerations
To ensure the reliability and comparability of results generated across different laboratories, a formal inter-laboratory comparison (also known as a cross-validation study) is essential. This process typically involves:
-
Standardized Protocol: All participating laboratories adhere to the same detailed analytical protocol.
-
Common Reference Standards: A single, well-characterized source of Pixantrone reference standard is used by all labs.
-
Blinded Samples: A central laboratory prepares and distributes identical sets of blinded quality control samples and/or incurred samples to each participating lab.
-
Data Analysis: The results from all laboratories are statistically compared to assess for any systematic bias or significant differences in precision and accuracy.
The successful completion of an inter-laboratory comparison provides confidence that the analytical method is robust and transferable, and that data generated by different facilities can be reliably pooled and compared.
References
Safety Operating Guide
Proper Disposal of Pixantrone-d8: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Pixantrone-d8 is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals.
This compound, a deuterated analog of the antineoplastic agent Pixantrone, is classified as a hazardous substance. It is fatal if swallowed, in contact with skin, or inhaled, and can cause damage to organs. Therefore, strict adherence to the following disposal protocols is mandatory.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE).
| Protective Equipment | Specification |
| Gloves | Double chemotherapy gloves are required. Ensure they are impermeable and resistant to the product. |
| Eye Protection | Wear tightly fitting safety goggles or a face shield. |
| Respiratory Protection | A NIOSH-certified respirator should be used, especially when handling the powder form to avoid dust formation. |
| Protective Clothing | A solid-front barrier gown or lab coat must be worn to prevent skin contact. |
Handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
All waste materials contaminated with this compound must be treated as hazardous and cytotoxic waste. Do not dispose of this material in standard laboratory trash or down the drain.
-
Segregation of Waste:
-
Separate all this compound contaminated waste from other laboratory waste streams. This includes empty vials, used pipette tips, contaminated gloves, bench paper, and any solutions containing the compound.
-
-
Collection of Solid Waste:
-
Place all solid waste, such as used vials, pipette tips, and contaminated PPE, into a clearly labeled, leak-proof, and puncture-resistant hazardous waste container designated for cytotoxic agents. These are often yellow or specifically marked.
-
-
Collection of Liquid Waste:
-
Collect all aqueous solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the chemical and stored in a secondary containment bin.
-
-
Decontamination of Work Surfaces:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable decontamination solution as recommended by your institution's Environmental Health and Safety (EHS) department. Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the segregated this compound waste. Ensure that all containers are properly labeled according to federal, state, and local regulations.
-
Spill Management
In the event of a spill:
-
Evacuate and Secure the Area: Immediately alert others and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE, including respiratory protection.
-
Contain the Spill: Cover the spill with an inert absorbent material.
-
Collect the Waste: Carefully collect the absorbed material and any contaminated items into the designated cytotoxic waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate decontamination solution.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
